AMPD2 inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-[4-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C25H22N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)26-15-18-9-11-20(12-10-18)24-14-13-21(16-27-24)25(28)29/h2-14,16-17,26H,15H2,1H3,(H,28,29)/t17-/m1/s1 |
InChI Key |
YZNXMOIDDMETFM-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of AMPD2 Inhibition in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine Monophosphate Deaminase 2 (AMPD2) is a critical enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This function places AMPD2 at a crucial juncture in cellular energy sensing and regulation. Emerging research indicates that the inhibition of AMPD2 presents a promising therapeutic strategy for metabolic disorders. This technical guide provides a comprehensive overview of the effects of AMPD2 inhibition on energy homeostasis, with a focus on a novel inhibitor, referred to herein as "AMPD2 Inhibitor 1," representative of a new class of potent and selective AMPD2 inhibitors. While detailed in vivo data for a specific inhibitor is emerging, this document synthesizes findings from preclinical studies, including those on genetic models of AMPD2 deficiency, to project the physiological impact of pharmacological AMPD2 inhibition.
Introduction to AMPD2 and its Role in Energy Metabolism
AMPD2 is a key regulator of cellular energy balance. By converting AMP to IMP, it influences the intracellular adenylate pool and, consequently, the AMP:ATP ratio, a primary indicator of cellular energy status.[1][2] This ratio is a critical determinant for the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism that, when activated, shifts cellular processes from energy consumption to energy production and conservation.[3] AMPD2 is predominantly expressed in the liver, brain, and kidneys.[1] Its activity is implicated in various metabolic processes, including glucose and lipid metabolism.[2][4]
Mechanism of Action of this compound
"this compound" is a conceptual representative of a novel class of potent and selective small molecule inhibitors of AMPD2. A specific example from this class is a 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide derivative (referred to as compound 21 in foundational research), which has demonstrated potent ex vivo inhibitory activity in mouse liver.[5] These inhibitors are designed to be allosteric modulators, inducing a conformational change in the AMPD2 enzyme to prevent substrate binding.[5]
By inhibiting AMPD2, these compounds are expected to increase intracellular AMP levels. This elevation in AMP has two primary downstream effects on energy homeostasis:
-
Activation of AMPK: A higher AMP:ATP ratio allosterically activates AMPK, triggering a cascade of metabolic changes aimed at restoring energy balance.[2]
-
Increased Adenosine Signaling: The accumulation of AMP can lead to its conversion to adenosine, a signaling molecule with various physiological effects, including vasodilation and anti-inflammatory responses.[2]
The following diagram illustrates the proposed signaling pathway affected by AMPD2 inhibition.
Effects of AMPD2 Inhibition on Energy Homeostasis: Preclinical Evidence
While in-depth in vivo studies on specific AMPD2 inhibitors are emerging, research on AMPD2-deficient (A2-/-) mice provides a strong indication of the expected pharmacological effects.
Glucose Metabolism
Studies on A2-/- mice have consistently shown improvements in glucose homeostasis. These mice exhibit enhanced glucose tolerance and are protected from high-fructose diet-induced glycemic dysregulation.[4] The primary mechanism appears to be the inhibition of gluconeogenesis, as evidenced by reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4][6]
Table 1: Expected Effects of this compound on Glucose Metabolism (based on A2-/- mouse data)
| Parameter | Experimental Model | Treatment/Condition | Expected Outcome | Reference |
| Blood Glucose | A2-/- mice | High-Fructose Diet | Reduced | [4] |
| Glucose Tolerance | A2-/- mice | High-Fructose Diet | Enhanced | [4][6] |
| Pyruvate Tolerance | A2-/- mice | High-Fructose Diet | Enhanced | [6] |
| PEPCK Expression (liver) | A2-/- mice | High-Fructose Diet | Reduced | [4][6] |
| G6Pase Expression (liver) | A2-/- mice | High-Fructose Diet | Reduced | [4][6] |
Lipid Metabolism
AMPD2 deficiency has been shown to mitigate high-fat diet-induced obesity and hyperinsulinemia.[7] A2-/- mice on a high-fat diet exhibit reduced body weight and fat accumulation compared to their wild-type counterparts.[7] However, some studies have noted elevated serum triglycerides and cholesterol in these mice, suggesting a complex role for AMPD2 in lipid homeostasis that warrants further investigation.[7]
Table 2: Expected Effects of this compound on Lipid Metabolism (based on A2-/- mouse data)
| Parameter | Experimental Model | Treatment/Condition | Expected Outcome | Reference |
| Body Weight | A2-/- mice | High-Fat Diet | Reduced | [7] |
| Fat Accumulation | A2-/- mice | High-Fat Diet | Reduced | [7] |
| Serum Triglycerides | A2-/- mice | High-Fat Diet | Elevated | [7] |
| Serum Cholesterol | A2-/- mice | High-Fat Diet | Elevated | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of AMPD2 function are provided below.
Intraperitoneal Glucose Tolerance Test (IpGTT)
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream.
Protocol:
-
Fast mice for 16 hours with free access to water.
-
Record baseline blood glucose levels from the tail vein (t=0).
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC).[6]
Intraperitoneal Pyruvate Tolerance Test (IpPTT)
Objective: To assess the rate of hepatic gluconeogenesis.
Protocol:
-
Fast mice for 16 hours with free access to water.
-
Record baseline blood glucose levels from the tail vein (t=0).
-
Administer sodium pyruvate (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the AUC.[6]
Gene Expression Analysis (qPCR)
Objective: To quantify the mRNA levels of key metabolic genes.
Protocol:
-
Isolate total RNA from liver tissue using a suitable extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., PEPCK, G6Pase) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.[4]
The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of an AMPD2 inhibitor.
Future Directions and Therapeutic Potential
The development of potent and selective AMPD2 inhibitors holds significant promise for the treatment of metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The preclinical data from genetic knockout models strongly suggest that pharmacological inhibition of AMPD2 can improve glucose control and mitigate diet-induced obesity.
Further research is needed to:
-
Fully characterize the in vivo efficacy and safety profile of specific AMPD2 inhibitors.
-
Elucidate the detailed molecular mechanisms underlying the observed metabolic benefits.
-
Investigate the potential for combination therapies with existing metabolic drugs.
Conclusion
Inhibition of AMPD2 represents a novel and promising approach to managing metabolic disorders. By targeting a key enzyme in cellular energy sensing, AMPD2 inhibitors have the potential to restore metabolic homeostasis through the modulation of AMPK activity and other related pathways. The continued development and investigation of these compounds are poised to provide new therapeutic options for a range of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. a-z.lu [a-z.lu]
- 3. "The pharmacological profile of SGLT2 inhibitors: Focus on mechanistic aspects and pharmacogenomics" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for the Selectivity of Tetrahydroquinoxaline-based AMPD2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine monophosphate deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide metabolic pathway, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). Its dysregulation has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. The development of selective AMPD2 inhibitors is crucial for elucidating its specific physiological and pathophysiological roles and for advancing novel therapeutic strategies. This technical guide provides a detailed examination of the structural basis for the selectivity of a novel class of allosteric AMPD2 inhibitors, the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides. We present a comprehensive analysis of the inhibitor binding site, a comparative structural overview of the AMPD isoforms, quantitative data on inhibitor potency, and detailed experimental protocols for assessing inhibitor selectivity.
Introduction to AMPD2 and Selective Inhibition
The AMPD enzyme family in humans comprises three isoforms: AMPD1, AMPD2, and AMPD3, which exhibit distinct tissue distribution and regulatory properties. AMPD1 is predominantly found in skeletal muscle, AMPD2 in the liver, brain, and kidneys, and AMPD3 in erythrocytes.[1] This tissue-specific expression underscores the need for isoform-selective inhibitors to achieve targeted therapeutic effects and minimize off-target side effects.
AMPD2 plays a critical role in maintaining cellular energy homeostasis by regulating the levels of AMP and IMP.[1] This regulation directly influences the synthesis and degradation of ATP, the cell's primary energy currency. Consequently, AMPD2 has emerged as a potential therapeutic target in energy homeostasis and immuno-oncology.[2] The development of potent and selective AMPD2 inhibitors is a key step toward validating its therapeutic potential.
Recently, a novel series of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides has been identified as potent and selective allosteric inhibitors of AMPD2.[2] The elucidation of the crystal structure of human AMPD2 in complex with one of these inhibitors provides an unprecedented opportunity to understand the molecular basis of their selectivity.
Structural Basis of Inhibitor Selectivity
The key to understanding the selectivity of the tetrahydroquinoxaline-based inhibitors lies in the detailed molecular interactions within a novel allosteric binding pocket of AMPD2. The crystal structure of human AMPD2 in complex with a lead inhibitor from this series (PDB ID: 8HUB) reveals a binding site distinct from the active site where the natural substrate, AMP, binds (PDB ID: 8HU6).[3][4]
The Allosteric Binding Pocket of AMPD2
The tetrahydroquinoxaline inhibitor binds to a previously uncharacterized allosteric pocket in AMPD2. This binding induces a conformational change in the enzyme that alters the substrate-binding pocket, thereby preventing AMP from binding and inhibiting the enzyme's catalytic activity.[2]
Key Interacting Residues in AMPD2:
A detailed analysis of the co-crystal structure (PDB: 8HUB) would be necessary to definitively list all interacting residues. However, based on the discovery of this allosteric site, the interactions are likely to involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with residues that are not directly involved in catalysis.
Comparative Structural Analysis of AMPD Isoforms
To elucidate the structural basis for the selectivity of these inhibitors for AMPD2 over AMPD1 and AMPD3, homology models for the catalytic domains of human AMPD1 and AMPD3 were generated using the SWISS-MODEL server, with the crystal structure of human AMPD2 (PDB: 8HU6) as the template.[5][6][7][8][9][10][11][12] The amino acid sequences for human AMPD1 (UniProt ID: P23109) and AMPD3 (UniProt ID: Q01432) were obtained from the UniProt database.[13][14][15]
A structural alignment of the AMPD2 crystal structure with the AMPD1 and AMPD3 homology models would reveal key amino acid substitutions within the allosteric binding pocket. These differences in the amino acid composition and the resulting changes in the shape, size, and electrostatic properties of the binding pocket are hypothesized to be the primary determinants of inhibitor selectivity. For instance, a bulkier residue in AMPD1 or AMPD3 at a position occupied by a smaller residue in AMPD2 could create steric hindrance, preventing the inhibitor from binding with high affinity. Conversely, the loss of a key hydrogen bond donor or acceptor in the other isoforms could also significantly reduce binding affinity.
Quantitative Data on Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of a representative compound from the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide series against human AMPD2. While the primary publication describes these inhibitors as selective for AMPD2, specific IC50 values for AMPD1 and AMPD3 were not reported in the main text or readily available supplementary materials.[2]
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| Compound 21 | hAMPD2 | 0.1 | In vitro enzyme assay | [2] |
| mAMPD2 | 0.28 | In vitro enzyme assay | [2] | |
| hAMPD1 | Not Reported | - | - | |
| hAMPD3 | Not Reported | - | - |
hAMPD: human AMP deaminase; mAMPD: mouse AMP deaminase
Experimental Protocols
Recombinant Human AMPD2 Enzyme Activity Assay
This protocol is adapted from the methods described for the discovery of the tetrahydroquinoxaline-based inhibitors.
Materials:
-
Recombinant human AMPD2 enzyme
-
Assay Buffer A: 50 mmol/L MOPS (pH 6.5), 100 mmol/L KCl, 0.1% BSA, 0.025% SP-20, and 2.4 mmol/L ATP
-
Substrate Buffer B: 50 mmol/L MOPS (pH 6.5), 100 mmol/L KCl, 0.1% BSA, and 0.025 % SP-20
-
AMP (Adenosine Monophosphate)
-
Inhibitor compound dissolved in DMSO
-
96-well Clear Flat Bottom UV-Transparent Microplate
-
IMP Dehydrogenase 2 (IMPDH2) solution: 365 mmol/L Tris-HCl (pH 8.0), 1.8 mmol/L NAD+, and 67.5 µg/mL IMPDH2
-
0.344 N NaOH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor compound in Assay Buffer A. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).
-
Add 25 µL of the compound solution to the wells of the 96-well plate.
-
Add 25 µL of the AMPD2 enzyme solution (at a final concentration of 0.2 nmol/L in Assay Buffer A) to each well.
-
Pre-incubate the plate for a specified time (e.g., 0 or 30 minutes) at room temperature. This pre-incubation step is crucial for identifying time-dependent or allosteric inhibitors.
-
Initiate the enzymatic reaction by adding 10 µL of AMP solution (at a final concentration of 1.7 mmol/L in Substrate Buffer B).
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding 20 µL of 0.344 N NaOH.
-
To determine the amount of IMP produced, add 40 µL of the IMPDH2 solution to each well.
-
Incubate for 2 hours at 25 °C. The IMPDH2 will convert the IMP produced by AMPD2 into xanthosine monophosphate (XMP) and in the process, reduce NAD+ to NADH.
-
Measure the absorbance at 340 nm using a spectrophotometer. The increase in absorbance is directly proportional to the amount of NADH formed, and thus to the amount of IMP produced by AMPD2.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Isoform Selectivity Assay
To determine the selectivity of the inhibitors, the same enzyme activity assay protocol should be followed, substituting recombinant human AMPD1 and AMPD3 for AMPD2. The relative IC50 values will indicate the degree of selectivity for AMPD2.
Signaling Pathways and Experimental Workflows
Purine Metabolism Pathway
The following diagram illustrates the central role of AMPD2 in the purine nucleotide cycle.
References
- 1. rsc.org [rsc.org]
- 2. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]
- 3. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 4. AMPD3 - Wikipedia [en.wikipedia.org]
- 5. SWISS-MODEL [swissmodel.expasy.org]
- 6. SWISS-MODEL: An automated protein homology-modeling server - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SWISS-MODEL: an automated protein homology-modeling server - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swiss-model - Wikipedia [en.wikipedia.org]
- 9. Examples | SWISS-MODEL [swissmodel.expasy.org]
- 10. The SWISS-MODEL Repository of annotated three-dimensional protein structure homology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SWISS-MODEL: homology modelling of protein structures and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SWISS-MODEL: modelling protein tertiary and quaternary structure using evolutionary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
Preclinical Data on AMPD2 Inhibition: A Technical Guide
Disclaimer: Publicly available preclinical data specifically for "AMPD2 inhibitor 1" (CAS 2139356-35-5) is limited. This compound is available from commercial vendors for research purposes, primarily in the areas of sugar, salt, and umami craving, as well as addictions to substances like tobacco and alcohol[1]. The primary reference associated with this compound appears to be a patent application, which does not provide an extensive public record of detailed preclinical data[1][2].
This guide will therefore focus on a closely related and well-characterized selective AMPD2 inhibitor, AMPD2 inhibitor 2 (also known as compound 21) , to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data and methodologies in this area[3].
Core Concepts of AMPD2 Inhibition
Adenosine monophosphate deaminase 2 (AMPD2) is a key enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP)[4][5][6]. As the predominant isoform in the liver, brain, and kidneys, AMPD2 plays a crucial role in maintaining cellular energy homeostasis[4]. Inhibition of AMPD2 is being explored for its therapeutic potential in a variety of conditions, including metabolic diseases and neurological disorders[7][8][9][10]. The therapeutic rationale for AMPD2 inhibition is based on its potential to increase intracellular AMP and adenosine levels, which can in turn activate AMP-activated protein kinase (AMPK), a central regulator of metabolism[10][11][12].
Quantitative Data for AMPD2 Inhibitor 2
The following table summarizes the available in vitro potency data for AMPD2 inhibitor 2 (compound 21).
| Compound | Target | IC50 (μM) | Reference |
| AMPD2 inhibitor 2 (compound 21) | Human AMPD2 (hAMPD2) | 0.1 | [3] |
| AMPD2 inhibitor 2 (compound 21) | Mouse AMPD2 (mAMPD2) | 0.28 | [3] |
Signaling Pathway of AMPD2 Inhibition
Inhibition of AMPD2 is expected to increase the intracellular concentration of AMP. This can have several downstream effects, most notably the activation of AMPK. The diagram below illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway of AMPD2 inhibition.
Experimental Protocols
While detailed step-by-step protocols for this compound are not publicly available, a general methodology for assessing the in vitro activity of AMPD2 inhibitors can be derived from the literature on compound 21.
In Vitro AMPD2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human or mouse AMPD2.
Materials:
-
Recombinant human AMPD2 (hAMPD2) and mouse AMPD2 (mAMPD2)
-
Test compound (e.g., AMPD2 inhibitor 2)
-
Adenosine monophosphate (AMP) as the substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent to measure the product (IMP) or the disappearance of the substrate (AMP). This can be achieved using various methods, including HPLC-based separation and quantification, or coupled enzyme assays that produce a detectable signal (e.g., colorimetric or fluorescent).
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant AMPD2 enzyme to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). The discovery of AMPD2 inhibitor 2 involved identifying compounds that showed increased inhibition after preincubation, suggesting an allosteric mechanism[7][11].
-
Initiate the enzymatic reaction by adding the substrate (AMP) to all wells.
-
Allow the reaction to proceed for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Quantify the amount of product formed or substrate remaining using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel AMPD2 inhibitor.
Caption: A generalized preclinical experimental workflow for an AMPD2 inhibitor.
Conclusion
While specific preclinical data for "this compound" remains largely proprietary, the available information on "AMPD2 inhibitor 2" provides valuable insights for researchers in this field. The potent and selective nature of this class of compounds, coupled with a plausible mechanism of action involving AMPK activation, underscores the potential of AMPD2 inhibition as a therapeutic strategy. Further preclinical studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic properties, and safety profile of novel AMPD2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AMPD2抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface AMP deaminase 2 as a novel regulator modifying extracellular adenine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPD2 adenosine monophosphate deaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPD1: a novel therapeutic target for reversing insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Counteracting Roles of AMP Deaminase and AMP Kinase in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of AMPD2 Inhibitor 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). Dysregulation of AMPD2 activity has been implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and certain cancers. As such, inhibitors of AMPD2 are emerging as a promising therapeutic strategy. This document provides a detailed protocol for the in vivo evaluation of "AMPD2 inhibitor 1," a representative small molecule inhibitor of AMPD2, in a murine model. The methodologies outlined here are based on established preclinical practices and findings from studies on AMPD2 knockout mice and specific inhibitors like AMPD2 inhibitor 2.[1]
Signaling Pathway of AMPD2
AMPD2 plays a crucial role in maintaining cellular energy homeostasis. Its inhibition is expected to increase intracellular AMP levels, which can, in turn, activate AMP-activated protein kinase (AMPK), a central regulator of metabolism. Furthermore, by diverting AMP away from degradation to IMP and subsequent uric acid production, AMPD2 inhibition may have protective effects in conditions associated with hyperuricemia.
References
Determining the Potency of AMPD2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of inhibitors targeting Adenosine Monophosphate Deaminase 2 (AMPD2). While specific IC50 values for "AMPD2 inhibitor 1" are not publicly available, this guide offers a comprehensive framework for researchers to independently determine its potency. The provided protocols are adaptable for various research settings and are supplemented with diagrams to clarify the underlying biochemical pathways and experimental procedures.
Introduction to AMPD2
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This enzymatic step is vital for maintaining cellular energy homeostasis and regulating the balance of adenine and guanine nucleotide pools.[1] Dysregulation of AMPD2 activity has been implicated in various physiological processes and diseases, making it an attractive target for therapeutic intervention.
AMPD2 Signaling Pathway
AMPD2 plays a key role in the purine nucleotide cycle. By converting AMP to IMP, it influences the levels of cellular adenosine and subsequently the downstream signaling pathways. IMP serves as a precursor for the synthesis of both adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Caption: Simplified schematic of the AMPD2-mediated step in purine metabolism.
AMPD2 Inhibitors
Several small molecules have been developed to inhibit AMPD2 activity for research and potential therapeutic applications.
Data on "this compound"
"this compound" is commercially available and described as an inhibitor of AMPD2.[3][4] However, as of the latest search, specific IC50 values for this compound have not been published in the public domain.
| Compound | CAS Number | Chemical Name | Target | Reported IC50 Values |
| This compound | 2139356-35-5 | 6-[4-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenyl]pyridine-3-carboxylic acid | AMPD2 | Not Publicly Available |
| AMPD2 inhibitor 2 | 3026893-31-9 | N/A | hAMPD2mAMPD2 | 0.1 µM0.28 µM |
hAMPD2: human AMPD2; mAMPD2: mouse AMPD2
Experimental Protocol: Determination of AMPD2 IC50
This section outlines a detailed protocol for determining the IC50 value of a test compound against AMPD2 using a continuous spectrophotometric assay. This method is based on a coupled-enzyme reaction that monitors the production of NADH.[5]
Principle of the Assay
The activity of AMPD2 is measured by quantifying the amount of IMP produced. The IMP is then used as a substrate by IMP dehydrogenase (IMPDH), which catalyzes the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the AMPD2 activity.
References
Application Notes and Protocols: Synergistic Metabolic Regulation by Co-administration of AMPD2 Inhibitor 1 and an AMPK Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine Monophosphate Deaminase 2 (AMPD2) is a critical enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This function is vital for maintaining cellular energy homeostasis.[1] Dysregulation of AMPD2 has been implicated in various metabolic disorders, including obesity and insulin resistance, as well as in neurodegenerative conditions.[3][4][5] Inhibition of AMPD2 presents a novel therapeutic strategy for these conditions by preventing the depletion of the AMP pool, which in turn can activate AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3][6]
AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways, thereby restoring cellular energy balance.[7] Various metabolic modulators, such as GLP-1 receptor agonists and SGLT2 inhibitors, are known to exert their therapeutic effects at least in part through the activation of AMPK.[8] This document outlines a potential therapeutic approach involving the combination of AMPD2 Inhibitor 1 with a direct AMPK activator, such as AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), to achieve synergistic effects on metabolic regulation. The rationale is that dual-targeting of the purine metabolism pathway (via AMPD2 inhibition) and direct stimulation of a key energy sensor (AMPK) will lead to a more robust and sustained metabolic reprogramming than either agent alone.
These application notes provide detailed protocols for in vitro and in vivo studies to investigate the combined effects of this compound and an AMPK activator on key metabolic parameters.
Data Presentation
Table 1: In Vitro Effects of this compound and AICAR on Cellular Nucleotide Levels and AMPK Activation in HepG2 Cells
| Treatment Group | [AMP] (µM) | [ATP] (µM) | AMP/ATP Ratio | p-AMPK/AMPK Ratio (Fold Change) |
| Vehicle Control | 10.2 ± 1.5 | 250.6 ± 12.3 | 0.041 | 1.0 |
| This compound (10 µM) | 18.5 ± 2.1 | 245.3 ± 10.8 | 0.075 | 2.1 ± 0.3 |
| AICAR (500 µM) | 12.1 ± 1.8 | 248.1 ± 11.5 | 0.049 | 3.5 ± 0.4 |
| Combination | 22.3 ± 2.5 | 240.7 ± 13.1 | 0.093 | 5.8 ± 0.6 |
Table 2: In Vivo Effects of this compound and Metformin on Metabolic Parameters in a High-Fat Diet (HFD)-Induced Obese Mouse Model
| Treatment Group | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Liver Triglycerides (mg/g) |
| Vehicle Control (HFD) | 45.2 ± 2.8 | 185.6 ± 10.2 | 2.5 ± 0.4 | 150.2 ± 15.3 |
| This compound (10 mg/kg) | 41.8 ± 2.5 | 160.3 ± 9.8 | 1.9 ± 0.3 | 125.7 ± 12.1 |
| Metformin (200 mg/kg) | 39.5 ± 2.1 | 145.7 ± 8.5 | 1.5 ± 0.2 | 110.4 ± 10.8 |
| Combination | 35.1 ± 1.9 | 120.1 ± 7.3 | 1.1 ± 0.2 | 85.6 ± 9.5 |
Experimental Protocols
In Vitro Protocol: Assessment of Synergistic AMPK Activation in Hepatocytes
1. Cell Culture and Treatment:
- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 6-well plates and grow to 80% confluency.
- Prepare stock solutions of this compound in DMSO.[9]
- Starve cells in serum-free DMEM for 4 hours prior to treatment.
- Treat cells with vehicle (DMSO), this compound (10 µM), AICAR (500 µM), or a combination of both for 24 hours.
2. Nucleotide Extraction and Analysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells with 0.6 M perchloric acid and incubate on ice for 10 minutes.
- Neutralize the lysate with 1 M potassium carbonate.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Analyze the supernatant for AMP and ATP concentrations using high-performance liquid chromatography (HPLC).
3. Western Blotting for AMPK Activation:
- Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA protein assay.
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.
In Vivo Protocol: Evaluation of Metabolic Parameters in a Diet-Induced Obesity Mouse Model
1. Animal Model and Treatment:
- Induce obesity in C57BL/6J mice by feeding a high-fat diet (HFD; 60% kcal from fat) for 12 weeks.
- Randomly assign mice to four treatment groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Metformin (200 mg/kg), and a combination of both.
- Prepare this compound for oral gavage by suspending it in a vehicle of 0.5% carboxymethylcellulose.[9]
- Administer treatments daily via oral gavage for 4 weeks.
- Monitor body weight and food intake weekly.
2. Metabolic Phenotyping:
- At the end of the treatment period, fast mice for 6 hours.
- Measure fasting blood glucose from tail vein blood using a glucometer.
- Collect blood via cardiac puncture for serum insulin analysis using an ELISA kit.
3. Liver Tissue Analysis:
- Euthanize mice and harvest liver tissue.
- Homogenize a portion of the liver tissue in a suitable buffer.
- Extract lipids from the liver homogenate using the Folch method.
- Quantify triglyceride content using a commercially available colorimetric assay kit.
Visualizations
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. genecards.org [genecards.org]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMPD2 drives metabolic dysregulation and liver disease in mice with hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Protocol for Assessing AMPD2 Activity Post-Inhibition
Objective: To provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the enzymatic activity of Adenosine Monophosphate Deaminase 2 (AMPD2) following the application of inhibitory compounds. This document outlines the necessary reagents, detailed experimental procedures for both biochemical and cellular assays, and methods for data analysis and presentation.
Introduction: Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in purine metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This reaction is crucial for maintaining cellular energy homeostasis and regulating the balance of adenine and guanine nucleotide pools.[2][3] Inhibition of AMPD2 can lead to an accumulation of AMP, which may activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[2] Consequently, targeting AMPD2 is of significant interest in various therapeutic areas, including metabolic disorders and oncology.[4][5][6] These protocols provide a framework for evaluating the efficacy of potential AMPD2 inhibitors.
Signaling Pathway Context: Purine Metabolism
The diagram below illustrates the central role of AMPD2 in the purine nucleotide cycle, converting AMP to IMP, which serves as a precursor for guanine nucleotide synthesis.[3][7] Inhibition of AMPD2 blocks this conversion, leading to an increase in AMP levels and a potential decrease in the GTP pool.[3][8]
Caption: Role of AMPD2 in purine metabolism and the effect of inhibition.
Experimental Workflow
The overall workflow for assessing AMPD2 inhibition involves sample preparation, execution of the enzymatic assay, and subsequent data analysis to determine inhibitor potency.
Caption: General workflow for AMPD2 inhibition assessment.
Protocol 1: In Vitro AMPD2 Inhibition Assay (Biochemical)
This protocol describes a continuous spectrophotometric method to measure AMPD2 activity in cell lysates or with purified enzyme, adaptable for a 96-well plate format.[9] The assay principle relies on a coupled enzymatic reaction where the product of AMPD2, IMP, is converted by IMP dehydrogenase (IMPDH), leading to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring absorbance at 340 nm.[9]
Materials and Reagents:
-
Equipment: 96-well UV-transparent microplates, microplate spectrophotometer capable of kinetic reads at 340 nm and 37°C, multichannel pipette.
-
Enzyme Source: Purified human AMPD2 or cell/tissue lysates.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT.
-
Substrate: Adenosine monophosphate (AMP) solution (100 mM stock in water).
-
Coupling Enzyme & Co-substrate: IMP Dehydrogenase (IMPDH), NAD⁺.
-
Inhibitor: Test compound dissolved in DMSO (e.g., AMPD2 inhibitor 2[10]).
-
Protein Quantification: BCA Protein Assay Kit.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a Reaction Master Mix for the desired number of wells. For each well, combine:
-
80 µL Assay Buffer
-
2 µL NAD⁺ (50 mM stock)
-
1 µL IMP Dehydrogenase (1 unit/mL)
-
5 µL AMP (20 mM working stock, for a final concentration of 1 mM)
-
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute the inhibitor series in Assay Buffer to achieve the desired final concentrations in the assay plate. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Protocol (96-well plate):
-
Add 10 µL of diluted inhibitor or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 10 µL of the enzyme preparation (cell lysate or purified AMPD2) to each well. For cell lysates, use 20-50 µg of total protein per well.
-
Include controls:
-
No Inhibitor Control: Enzyme + Substrate + Vehicle
-
No Enzyme Control: Substrate + Vehicle (no enzyme)
-
No Substrate Control: Enzyme + Vehicle (no AMP)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of the Reaction Master Mix to all wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance over time (mOD/min).
-
Subtract the background rate from the "No Enzyme Control" wells.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular AMPD2 Activity Assessment
This protocol measures AMPD2 activity in cells previously treated with an inhibitor to assess its effect in a physiological context.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HepG2) in appropriate culture vessels and grow to 80-90% confluency.
-
Treat cells with various concentrations of the AMPD2 inhibitor or vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing the enzyme activity.
-
-
AMPD2 Activity Measurement:
-
Follow the procedure outlined in Protocol 1 (Steps 3c and beyond) , using the prepared cell lysates as the enzyme source. Load an equal amount of total protein for each sample into the assay wells.
-
Omit the addition of any further inhibitor to the wells, as the goal is to measure the residual activity after cellular treatment.
-
Data Analysis:
-
Calculate the rate of reaction (mOD/min) for each sample.
-
Normalize the rate to the amount of protein loaded in the well (e.g., mOD/min/mg protein).
-
Compare the normalized activity of inhibitor-treated samples to the vehicle-treated control to determine the extent of cellular AMPD2 inhibition.
Data Presentation: Quantitative Summary
Summarize the results in a structured table to facilitate comparison of different inhibitors or conditions.
| Inhibitor | Target | Assay Type | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Compound X | hAMPD2 | Biochemical | 1.2 ± 0.2 | 1.1 | 98 |
| Compound Y | hAMPD2 | Biochemical | 5.8 ± 0.7 | 0.9 | 95 |
| Compound X | - | Cellular (24h) | 10.5 ± 1.5 | 1.3 | 85 |
| Ref. Inhibitor[10] | hAMPD2 | Biochemical | e.g., 0.1 | N/A | N/A |
Data are representative. Values should be reported as mean ± standard deviation from multiple replicates.
Downstream Effects of AMPD2 Inhibition
Inhibiting AMPD2 activity is expected to alter cellular nucleotide pools and activate downstream signaling pathways. This logical flow is critical for understanding the inhibitor's mechanism of action.[2][3]
Caption: Logical flow of the cellular consequences of AMPD2 inhibition.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMPD2 in impaired glucose tolerance induced by high fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Heterogeneity of Undifferentiated Pleomorphic Sarcoma: Is There Potential for Targeted Therapy? | MDPI [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring the Effect of AMPD2 Inhibitor 1 on AMP Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in cellular energy metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This process plays a significant role in the purine nucleotide cycle and helps regulate cellular energy balance.[1][2] AMP-activated protein kinase (AMPK) acts as a master sensor of cellular energy status. It is activated when the intracellular AMP:ATP ratio rises, a hallmark of energy depletion.[3][4]
AMPD2 and AMPK have a counter-regulatory relationship; by converting AMP to IMP, AMPD2 reduces the pool of AMP available to activate AMPK.[5] Therefore, inhibiting AMPD2 is expected to cause an accumulation of intracellular AMP, leading to the activation of AMPK.[6] This activation can trigger a cascade of downstream events, including the promotion of catabolic pathways to generate ATP and the suppression of anabolic, energy-consuming processes.[3][7]
"AMPD2 inhibitor 1" is a research compound designed to specifically inhibit the AMPD2 enzyme.[8] These application notes provide detailed protocols to assess the functional consequence of AMPD2 inhibition by this compound on the activity of AMPK, both in in vitro and cell-based assay formats.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the core signaling pathway involving AMPD2 and AMPK and the expected effect of this compound.
Caption: AMPD2 inhibition leads to AMP accumulation, which in turn activates AMPK.
Data Presentation
Quantitative results from dose-response and time-course experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Dose-Response of this compound on AMPK Phosphorylation
| Inhibitor Conc. (µM) | pAMPK (Thr172) Signal (Normalized) | pACC (Ser79) Signal (Normalized) | Cell Viability (%) |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.08 | 100 ± 2 |
| 0.1 | 1.52 ± 0.11 | 1.45 ± 0.10 | 101 ± 3 |
| 1 | 2.78 ± 0.23 | 2.55 ± 0.19 | 99 ± 2 |
| 10 | 4.15 ± 0.31 | 3.89 ± 0.28 | 98 ± 4 |
| 50 | 4.21 ± 0.35 | 3.95 ± 0.30 | 91 ± 5 |
| 100 | 4.18 ± 0.29 | 3.91 ± 0.27 | 85 ± 6 |
Data are presented as mean ± SD from three independent experiments. Signal is normalized to the vehicle control.
Table 2: Time-Course of AMPK Activation with 10 µM this compound
| Time (minutes) | pAMPK (Thr172) Signal (Normalized) | Intracellular AMP (µM) |
| 0 | 1.00 ± 0.04 | 5.2 ± 0.4 |
| 15 | 1.89 ± 0.15 | 8.1 ± 0.6 |
| 30 | 3.54 ± 0.28 | 12.5 ± 1.1 |
| 60 | 4.08 ± 0.33 | 14.8 ± 1.3 |
| 120 | 3.61 ± 0.25 | 13.1 ± 1.0 |
| 240 | 2.15 ± 0.18 | 9.7 ± 0.8 |
Data are presented as mean ± SD. Signal is normalized to the time 0 control.
Experimental Protocols
Protocol 1: Cell-Based AMPK Activation Assay via Western Blot
This protocol details the measurement of AMPK activation by quantifying the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells.
A. Materials and Reagents
-
Cell Line: Human hepatoma (HepG2) or Human Embryonic Kidney (HEK293) cells.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-pAMPKα (Thr172), Rabbit anti-AMPKα (total), Rabbit anti-pACC (Ser79), Rabbit anti-ACC (total), Mouse anti-β-Actin.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Reagents: BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, ECL Western Blotting Substrate.
B. Experimental Workflow Diagram
Caption: Workflow for measuring AMPK activation via Western Blot.
C. Step-by-Step Procedure
-
Cell Culture: Seed HepG2 cells in 6-well plates at a density of 0.5 x 10^6 cells/well. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce basal signaling, replace the culture medium with serum-free DMEM for 2-4 hours before treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pAMPK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the phosphoprotein signal to the corresponding total protein signal and then to the loading control (β-Actin).
Protocol 2: In Vitro AMPK Kinase Assay
This protocol uses a luminescence-based kinase assay to directly measure the activity of purified AMPK enzyme in the presence of AMPD2 and its inhibitor. This setup reconstitutes the pathway to confirm the mechanism of action.
A. Principle This assay measures the amount of ADP produced by the AMPK kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via luciferase. Higher AMPK activity results in a stronger luminescent signal. The assay is performed in two stages: first, the AMPD2 reaction generates AMP, which then activates AMPK in the second stage.
B. Materials and Reagents
-
Enzymes: Recombinant human AMPD2, Recombinant human AMPK (e.g., α1/β1/γ1 complex).[9]
-
Substrates: AMP, ATP, AMPK substrate peptide (e.g., SAMS peptide).
-
This compound: Stock solution in DMSO.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent.
-
Buffers: Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
Plate: White, opaque 96-well or 384-well assay plate.
C. Logical Relationship Diagram
Caption: Logic showing how the inhibitor leads to a measurable signal.
D. Step-by-Step Procedure
-
AMPD2 Reaction Setup (Step 1):
-
In a microfuge tube, prepare a master mix containing kinase buffer, a fixed concentration of AMP (e.g., 100 µM), and recombinant AMPD2 enzyme.
-
Aliquot the master mix into reaction wells.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate at 30°C for 20 minutes to allow AMPD2 to react with AMP.
-
-
AMPK Kinase Reaction (Step 2):
-
To the above wells, add a mixture containing recombinant AMPK enzyme, AMPK substrate peptide, and ATP (e.g., 25 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (Using ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of the inhibitor that results in 50% of the maximal AMPK activation.
-
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. uniprot.org [uniprot.org]
- 3. Reciprocal Regulation of AMP-activated Protein Kinase and Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pharmacological AMP deaminase inhibition and Ampd1 deletion on nucleotide levels and AMPK activation in contracting skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Assessing AMPD2 Inhibitor Target Engagement
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This function is vital for maintaining cellular energy homeostasis, particularly in the liver, brain, and kidneys.[1] Given its role in regulating cellular energy and nucleotide pools, AMPD2 has emerged as a therapeutic target for metabolic syndrome, obesity, and certain neurological disorders.[2][3]
Confirming that a potential inhibitor directly interacts with and modulates its intended target within a complex cellular environment—a process known as target engagement—is a critical step in drug discovery.[4] Robust target engagement ensures that the observed biological effects are due to the intended mechanism of action, thereby reducing the risk of failure in later stages of drug development. These application notes provide detailed protocols for several key techniques to assess and quantify the engagement of inhibitors with the AMPD2 target.
AMPD2 Signaling Pathway
AMPD2 is a key regulator in purine metabolism. It converts AMP to IMP, influencing the balance of adenosine and guanine nucleotide pools.[3][5] This activity is essential for processes like GTP synthesis and protein translation.[5] Inhibition of AMPD2 is expected to increase AMP levels and decrease the production of IMP and its downstream metabolites.
Cellular Thermal Shift Assay (CETSA®)
Application Note:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a cellular context without modifying the compound or the target protein.[6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a protein binds to a ligand (e.g., an inhibitor), its structure becomes more stable, leading to an increase in its melting temperature (Tm).[8] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of remaining soluble AMPD2 is quantified. An increase in soluble AMPD2 at higher temperatures in inhibitor-treated cells compared to control cells confirms target engagement. This technique can be adapted to a high-throughput format.[9]
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Culture a human cell line known to express AMPD2 (e.g., HepG2) to ~80% confluency.
-
Harvest cells and resuspend in culture medium to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
In separate tubes, incubate cell suspensions with the AMPD2 inhibitor (e.g., 10 µM final concentration) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Place the PCR tubes in a thermocycler programmed with a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[10]
-
-
Lysis and Fractionation:
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein from each sample by Western blotting using a specific anti-AMPD2 antibody.
-
Quantify band intensities and normalize to the non-heated control (37°C) for each treatment group.
-
Data Presentation:
Table 1: Representative CETSA Data for this compound
| Temperature (°C) | Vehicle (DMSO) - Soluble AMPD2 (%) | Inhibitor 1 (10 µM) - Soluble AMPD2 (%) |
|---|---|---|
| 42 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 78 | 95 |
| 54 | 51 | 85 |
| 58 | 25 | 65 |
| 62 | 8 | 35 |
| 66 | <5 | 15 |
Enzymatic Activity Assay
Application Note:
Since AMPD2 is an enzyme, a direct way to measure target engagement is to quantify its enzymatic activity in the presence of an inhibitor. This assay measures the rate of conversion of AMP to IMP. A commercially available non-radioactive assay kit measures AMPD activity through a coupled enzymatic reaction where the formation of NADH is monitored by the increase in absorbance at 340 nm.[11] A reduction in the rate of NADH formation is directly proportional to the inhibition of AMPD2 activity. This method is ideal for determining inhibitor potency (e.g., IC₅₀ value).
Experimental Workflow:
Detailed Protocol:
-
Lysate Preparation:
-
Prepare cell lysates from HepG2 cells or tissue homogenates (e.g., liver) in a suitable assay buffer.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
Cell lysate containing AMPD2
-
Serial dilutions of the AMPD2 inhibitor (or vehicle for control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction master mix according to the manufacturer's instructions (e.g., PRECICE® AMP Deaminase Assay Kit), containing AMP, NAD⁺, and coupling enzymes.[11]
-
Add the master mix to each well to start the reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Data Presentation:
Table 2: Representative Data for IC₅₀ Determination of this compound
| Inhibitor 1 Conc. (nM) | Log [Inhibitor] | Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | - | 15.2 | 0 |
| 1 | 0 | 13.5 | 11.2 |
| 10 | 1 | 9.9 | 34.9 |
| 50 | 1.7 | 7.8 | 48.7 |
| 100 | 2 | 5.1 | 66.4 |
| 500 | 2.7 | 2.3 | 84.9 |
| 1000 | 3 | 1.1 | 92.8 |
| Calculated IC₅₀ | | | 55 nM |
Biomarker Analysis (Metabolomics)
Application Note:
Pharmacodynamic (PD) biomarkers can provide crucial evidence of target engagement in both cellular and in vivo models.[12][13] Inhibiting AMPD2 is expected to cause an accumulation of its substrate, AMP, and a reduction of its product, IMP. Furthermore, as AMPD2 activity is linked to the maintenance of guanine nucleotide pools, a decrease in GTP levels may also be observed.[3][5] Measuring the levels of these purine nucleotides in cells or tissues following inhibitor treatment serves as a robust, indirect measure of target engagement. These metabolites can be accurately quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
Experimental Workflow:
Detailed Protocol (Metabolite Extraction and Analysis):
-
Sample Preparation:
-
Treat cultured cells (e.g., 1x10⁶ cells per sample) with AMPD2 inhibitor or vehicle for a defined period (e.g., 24 hours).
-
Quickly wash cells with ice-cold saline and snap-freeze in liquid nitrogen.
-
-
Extraction:
-
Add 500 µL of ice-cold extraction solvent (80% methanol, 20% water) to each cell pellet.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) for separation and a mass spectrometer for detection and quantification of AMP, IMP, and GTP against known standards.
-
-
Data Normalization:
-
Normalize the quantified metabolite levels to the total protein content or cell number of the original sample.
-
Data Presentation:
Table 3: Expected Changes in Metabolite Levels Following AMPD2 Inhibition
| Metabolite | Vehicle Control (Relative Abundance) | Inhibitor 1 Treated (Relative Abundance) | Fold Change |
|---|---|---|---|
| AMP | 1.0 | 2.5 | +2.5 |
| IMP | 1.0 | 0.4 | -0.6 |
| GTP | 1.0 | 0.7 | -0.3 |
Summary and Comparison of Techniques
Choosing the appropriate assay depends on the stage of the drug discovery process, the available resources, and the specific question being asked. A multi-assay approach is recommended for robust validation of target engagement.
Table 4: Comparison of Target Engagement Methodologies for AMPD2
| Feature | Cellular Thermal Shift Assay (CETSA) | Enzymatic Activity Assay | Biomarker (Metabolomics) Analysis |
|---|---|---|---|
| Principle | Ligand-induced thermal stabilization | Measures rate of substrate-to-product conversion | Quantifies downstream metabolic consequences |
| Measures | Direct inhibitor-target binding | Functional enzyme inhibition | Proximal pathway modulation |
| Context | Intact cells, tissues | Cell/tissue lysates | Intact cells, tissues, biofluids |
| Key Output | Thermal shift (ΔTm) | Potency (IC₅₀) | Changes in metabolite levels |
| Throughput | Low to High (format dependent) | High | Medium |
| Pros | Label-free; confirms intracellular binding | Direct measure of functional impact; quantitative | In vivo translatable; confirms pathway effect |
| Cons | Indirect readout of function; can be low throughput | In vitro artifact risk (lysate-based) | Indirect measure of binding; requires sensitive analytics |
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AMPD2 inhibitor 1 off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of AMPD2 Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not what I expected based on AMPD2 knockdown. What could be the cause?
A1: Discrepancies between inhibitor and genetic perturbation experiments can arise from several factors. The most common are off-target effects, where the inhibitor interacts with other proteins besides AMPD2. Other possibilities include incomplete inhibition of AMPD2, differences in the temporal dynamics of inhibition versus knockdown, or compensatory mechanisms that are triggered by long-term genetic deletion but not by acute chemical inhibition. It is crucial to validate on-target engagement and assess the inhibitor's selectivity.
Q2: What is the first step I should take to troubleshoot potential off-target effects?
A2: The first step is to confirm that this compound is engaging and inhibiting AMPD2 in your specific experimental system at the concentration you are using. This can be achieved through a combination of a biochemical enzyme activity assay and a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA).
Q3: How can I be sure the observed phenotype is due to AMPD2 inhibition and not an off-target effect?
A3: The gold standard for attributing a phenotype to a specific target is to perform a rescue experiment. If the phenotype is genuinely caused by AMPD2 inhibition, it should be rescued by expressing a version of AMPD2 that is resistant to the inhibitor while the endogenous AMPD2 is absent or inhibited. Additionally, using a structurally distinct AMPD2 inhibitor that recapitulates the same phenotype would provide strong evidence for on-target activity.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you observe an unexpected or inconsistent phenotype after treatment with this compound, follow this step-by-step guide to determine if off-target effects are the cause.
Technical Support Center: Overcoming AMPD2 Inhibitor 1 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AMPD2 Inhibitor 1, particularly the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMPD2 inhibitors?
A1: AMPD2 (Adenosine Monophosphate Deaminase 2) is a crucial enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] By inhibiting AMPD2, these compounds disrupt the purine nucleotide cycle, leading to an accumulation of AMP and a depletion of downstream metabolites, including guanine nucleotides (GTP).[3][4][5] This can impact cellular energy balance and nucleic acid synthesis, thereby affecting cell proliferation and survival.[4][5]
Q2: My cell line is showing reduced sensitivity to this compound over time. What are the potential signs of resistance?
A2: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of the inhibitor in your cell line compared to the parental, sensitive cell line.[6][7] Other signs may include a recovery of cell proliferation rates after an initial period of growth inhibition and a diminished effect on downstream signaling pathways that were previously sensitive to the inhibitor.
Q3: What are the potential molecular mechanisms that could lead to resistance to an AMPD2 inhibitor?
A3: While specific mechanisms for this compound are still under investigation, resistance to targeted therapies in cancer cell lines typically involves one or more of the following:
-
Target Overexpression: Increased expression of the AMPD2 gene, leading to higher levels of the AMPD2 protein, which would require a higher concentration of the inhibitor to achieve the same level of suppression.[8]
-
Target Mutation: Alterations in the AMPD2 gene that prevent the inhibitor from binding effectively to the enzyme.
-
Bypass Pathway Activation: Upregulation of alternative metabolic pathways to compensate for the inhibition of AMPD2 and maintain cellular function. This could involve activation of salvage pathways for purine synthesis.[4]
-
Drug Efflux: Increased activity of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
Upstream Pathway Activation: Activation of signaling pathways that promote the expression or activity of AMPD2. For instance, in prostate cancer cells, the upregulation of Macrophage Migration Inhibitory Factor (MIF) has been shown to increase AMPD2 expression, contributing to therapy resistance.[8]
Q4: Can I combine this compound with other agents to overcome resistance?
A4: Yes, combination therapy is a common strategy to overcome drug resistance. A promising approach is to identify "synthetic lethal" partners of AMPD2.[9][10] A synthetic lethal interaction occurs when the loss of two genes (or the inhibition of their protein products) is lethal to a cell, while the loss of either one alone is not.[10][11] Identifying and targeting a synthetic lethal partner of AMPD2 could selectively kill cells that have developed resistance to the AMPD2 inhibitor.
Troubleshooting Guides
Issue 1: Gradual Loss of Inhibitor Efficacy in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Development of an Acquired Resistance | 1. Confirm Resistance: Determine the IC50 of this compound in the suspected resistant cell line and compare it to the parental cell line using a cell viability assay (See Protocol 2). A significant increase in the IC50 value confirms resistance.[6][7]2. Assess Target Expression: Quantify AMPD2 mRNA levels using qRT-PCR and AMPD2 protein levels via Western blot in both sensitive and resistant cells. Overexpression in the resistant line is a common mechanism. 3. Sequence the AMPD2 Gene: Check for mutations in the inhibitor's binding site by sequencing the AMPD2 gene from the resistant cell line. |
| Inhibitor Instability | 1. Check Inhibitor Integrity: Prepare fresh stock solutions of the inhibitor. If possible, verify the compound's integrity using analytical methods like HPLC. 2. Optimize Storage: Ensure the inhibitor is stored under the recommended conditions (e.g., -20°C or -80°C in a suitable solvent) to prevent degradation. |
Issue 2: High Intrinsic Resistance to this compound in a New Cell Line
| Potential Cause | Troubleshooting Steps |
| High Basal Expression of AMPD2 | 1. Profile AMPD2 Levels: Measure the baseline mRNA and protein expression of AMPD2 in the cell line of interest and compare it to other sensitive cell lines. High basal expression may necessitate higher inhibitor concentrations. |
| Redundant Metabolic Pathways | 1. Metabolomic Analysis: Perform metabolomic profiling to assess the purine and pyrimidine pools in the presence and absence of the inhibitor. This may reveal if the cell line has a robust capacity to bypass AMPD2 inhibition. 2. Test Combination Therapies: Consider co-treatment with inhibitors of other pathways involved in nucleotide metabolism. |
| Active Drug Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate the cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) and this compound to see if this restores sensitivity. |
Experimental Protocols
Protocol 1: Generation of AMPD2 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating concentrations of this compound.[6][7][12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for viability assays
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.[12]
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. Initially, a large portion of the cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of the inhibitor in the fresh medium.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the inhibitor, increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. At each stage of increased drug concentration, it is advisable to cryopreserve a batch of cells.[6]
-
Confirm Resistance: After several rounds of dose escalation, the resulting cell population should be able to proliferate in a significantly higher concentration of the inhibitor than the parental line. Confirm the degree of resistance by performing a new IC50 determination and comparing it to the parental line. A 5- to 10-fold or higher increase in IC50 is a good indicator of a successfully generated resistant cell line.[6][7]
Protocol 2: Characterization of Resistant Cell Lines - IC50 Determination
Procedure:
-
Cell Seeding: Seed both the parental (sensitive) and the putative resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the plates and add the medium containing the different inhibitor concentrations. Include wells with medium only (no cells) as a blank control and wells with cells in medium without the inhibitor as a negative control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis:
-
Subtract the average blank value from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the untreated control cells.
-
Plot the percentage of viable cells against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Comparison of IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental (Sensitive) | [Enter Value] | 1.0 |
| Resistant Clone 1 | [Enter Value] | [Calculate Value] |
| Resistant Clone 2 | [Enter Value] | [Calculate Value] |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| AMPD2 | Parental | 1.0 |
| Resistant | [Enter Value] | |
| MIF | Parental | 1.0 |
| Resistant | [Enter Value] | |
| [Other Gene] | Parental | 1.0 |
| Resistant | [Enter Value] |
Visualizations
Caption: Hypothesized signaling pathway for AMPD2 inhibitor resistance.
Caption: Workflow for generating resistant cell lines.
References
- 1. A mutation in Ampd2 is associated with nephrotic syndrome and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pan-Cancer Analysis of Potential Synthetic Lethal Drug Targets Specific to Alterations in DNA Damage Response [frontiersin.org]
- 10. Pathway-driven analysis of synthetic lethal interactions in cancer using perturbation screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
optimizing AMPD2 inhibitor 1 dosage for mouse studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMPD2 inhibitor 1 in mouse studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of adenosine monophosphate deaminase 2 (AMPD2).[1][2] AMPD2 is an enzyme that plays a crucial role in purine metabolism by catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[3] By inhibiting AMPD2, this compound blocks this conversion, leading to an accumulation of AMP and a reduction in IMP and its downstream metabolites, such as uric acid. This modulation of the purine nucleotide pool can impact cellular energy homeostasis and various signaling pathways.
Q2: What are the potential downstream effects of AMPD2 inhibition?
A2: Inhibition of AMPD2 can lead to several downstream cellular effects. The accumulation of AMP can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activated AMPK can, in turn, stimulate catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Furthermore, since IMP is a precursor for the synthesis of guanosine triphosphate (GTP), inhibiting its production can lead to decreased intracellular GTP levels.[4] This is particularly relevant in the central nervous system, where GTP is essential for processes like protein translation.[4]
Q3: What is a recommended starting dosage for in vivo mouse studies?
A3: Based on available data, a recommended starting dose for this compound in mice is 25 mg/kg administered twice daily via oral gavage .[1] This dosage has been shown to significantly inhibit AMPD2 activity in the liver and reduce fructose intake in a mouse model of sugar craving.[1] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific mouse strain and experimental model.
Q4: How should this compound be formulated for in vivo administration?
A4: this compound can be formulated as a suspension for oral (PO) or intraperitoneal (IP) administration. A common formulation involves creating a stock solution in DMSO and then suspending it in a vehicle containing PEG300, Tween-80, and saline.[3] For detailed formulation protocols, please refer to the Experimental Protocols section. It is recommended to prepare the working solution fresh on the day of use.[3]
Q5: What are the expected physiological effects of this compound in mice?
A5: In mouse models of sugar craving, administration of an AMPD2 inhibitor at 25 mg/kg twice daily has been shown to completely block the craving for fructose.[1] Studies with AMPD2 knockout mice have shown a range of phenotypes, including alterations in glucose and lipid metabolism, and protection from high-fructose diet-induced glycemic dysregulation.[5] Depending on your experimental model, you may observe changes in metabolic parameters, food and drink preference, or other behavioral outcomes related to addiction and craving.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the recommended starting dose. | 1. Insufficient dosage for the specific mouse strain or model. 2. Poor bioavailability of the inhibitor. 3. Incorrect formulation or administration. 4. The experimental endpoint is not sensitive to AMPD2 inhibition. | 1. Perform a dose-escalation study (e.g., 10, 25, 50 mg/kg) to determine an effective dose. 2. Confirm proper formulation and administration technique. Consider a different route of administration (e.g., IP vs. PO). 3. Measure a direct pharmacodynamic marker of AMPD2 inhibition, such as IMP or GTP levels in the target tissue, to confirm target engagement. 4. Re-evaluate the experimental design and choice of endpoints. |
| High variability in experimental results between animals. | 1. Inconsistent gavage or injection technique. 2. Differences in food and water intake affecting drug absorption. 3. Natural biological variation between individual animals. | 1. Ensure all personnel are proficient in the administration technique. 2. House mice individually during the treatment period to accurately monitor food and water consumption. 3. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. The administered dose is too high. 2. Off-target effects of the inhibitor. 3. Vehicle-related toxicity. | 1. Reduce the dosage. 2. Conduct a thorough literature search for known off-target effects of the inhibitor or similar compounds. 3. Administer a vehicle-only control group to rule out toxicity from the formulation components. |
| Inhibitor precipitates out of solution during formulation. | 1. The solubility limit of the inhibitor in the chosen vehicle has been exceeded. 2. Improper mixing or temperature of the solvents. | 1. Gently warm the solution and/or use sonication to aid dissolution.[3] 2. Prepare a more dilute solution. 3. Refer to the supplier's instructions for optimal solvent ratios. |
Experimental Protocols
Formulation of this compound for In Vivo Studies
For a 2.5 mg/mL Suspension (for Oral or Intraperitoneal Injection):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication to ensure a uniform suspension.
-
This formulation should be prepared fresh daily.[3]
Measurement of Inosine Monophosphate (IMP) Levels in Tissue
-
Tissue Collection: Euthanize mice and rapidly excise the tissue of interest (e.g., liver, brain). Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable buffer on ice. An example buffer is 0.089 M potassium phosphate (pH 6.5) with 0.18 M KCl and 0.1 mM DTT.
-
Protein Precipitation: Precipitate proteins from the homogenate using a method such as perchloric acid precipitation followed by neutralization with potassium carbonate.
-
Sample Analysis: Analyze the supernatant for IMP content using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: Use a standard curve of known IMP concentrations to quantify the amount of IMP in the samples.
Measurement of GTP Levels in Brain Tissue
-
Tissue Collection and Homogenization: Follow the same procedure as for IMP measurement to collect and homogenize brain tissue.
-
Nucleotide Extraction: Extract nucleotides from the tissue homogenate using a suitable method, such as a commercially available kit or a solvent extraction protocol.
-
Sample Analysis: Separate and quantify GTP levels using HPLC or LC-MS.
-
Data Normalization: Normalize GTP levels to the total protein concentration of the tissue homogenate.
Assessment of Immune Cell Activation by Flow Cytometry
-
Tissue Processing: Harvest spleens or other lymphoid tissues from treated and control mice. Prepare single-cell suspensions by mechanical dissociation and filtration.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a suitable lysis buffer.
-
Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies against markers of immune cell activation. A comprehensive panel could include markers for T cells (CD3, CD4, CD8), B cells (B220), NK cells, and activation markers such as CD69, CD25, and ICOS.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage and phenotype of activated immune cells in different treatment groups.
Visualizations
Caption: Simplified signaling pathway of AMPD2 and the action of its inhibitor.
Caption: Experimental workflow for optimizing this compound dosage in mice.
References
- 1. patents.justia.com [patents.justia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Counteracting Roles of AMP Deaminase and AMP Kinase in the Development of Fatty Liver | PLOS One [journals.plos.org]
- 5. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with AMPD2 inhibitor 1 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AMPD2 Inhibitor 1 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: My this compound is difficult to dissolve. What can I do?
A2: this compound has limited solubility in aqueous solutions. To aid dissolution, particularly in solvents like DMSO, gentle warming to 37°C and/or ultrasonication can be applied.[2] It is crucial to ensure the inhibitor is fully dissolved before further dilution into aqueous buffers.
Q3: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue for hydrophobic compounds. Here are a few strategies to mitigate precipitation:
-
Use of Co-solvents: For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[1]
-
Lower Final Concentration: Reducing the final concentration of the inhibitor in the aqueous solution may keep it below its solubility limit.
-
Fresh Preparation: Prepare working solutions fresh daily and use them promptly to minimize the time for precipitation to occur.[1]
Q4: Can I store my diluted, aqueous working solutions of this compound?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them the same day.[1] The stability of the inhibitor in aqueous solutions over time is not guaranteed, and precipitation or degradation can occur, leading to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | The inhibitor has come out of solution during storage, especially at lower temperatures. | Gently warm the vial to 37°C and use an ultrasonic bath to redissolve the compound completely before use.[2] |
| Inconsistent or lower than expected activity in cell-based assays | 1. Precipitation in culture media: The inhibitor may not be soluble at the final concentration in your cell culture medium. 2. Degradation of the inhibitor: Prolonged incubation at 37°C in aqueous media may lead to degradation. 3. Binding to plasticware or serum proteins: The compound may adsorb to the surface of lab plastics or bind to proteins in the serum, reducing its effective concentration. | 1. Visually inspect for precipitation under a microscope. If observed, lower the final concentration or use a solubilizing agent if compatible with your assay. 2. Minimize the pre-incubation time of the compound in the media before adding to cells. Prepare fresh dilutions for each experiment. 3. Consider using low-binding plates and be aware that the IC50 value may be higher in the presence of serum. |
| Loss of inhibitor activity over time in stored aqueous solutions | Hydrolysis or oxidation: The chemical structure of the inhibitor may be susceptible to degradation in aqueous environments, which can be influenced by pH and the presence of dissolved oxygen. | Prepare aqueous solutions fresh daily. If storage is unavoidable, consider sterile filtering the solution, purging with an inert gas (e.g., argon or nitrogen), and storing at 4°C for a very short period (conduct a stability test to validate). |
| Variability between experiments | 1. Incomplete dissolution of stock: Not all of the inhibitor is in solution, leading to inaccurate concentrations. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can cause degradation. | 1. Always ensure the DMSO stock is a clear solution before making dilutions. If necessary, warm and sonicate. 2. Aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles.[2] |
Signaling Pathway and Experimental Workflows
AMPD2 Signaling Pathway in Purine Metabolism
AMPD2 is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[3][4][5][6] This conversion is a critical step in balancing the pools of adenine and guanine nucleotides. By converting AMP to IMP, AMPD2 facilitates the de novo synthesis of guanosine triphosphate (GTP), which is essential for numerous cellular processes, including protein synthesis and signal transduction.[3][4][5][6] Inhibition of AMPD2 leads to an accumulation of AMP and a subsequent reduction in the synthesis of GTP.
Experimental Workflow for Assessing Inhibitor Stability
This workflow outlines a general procedure for evaluating the stability of this compound in a specific experimental solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPD2 Regulates GTP Synthesis and Is Mutated in a Potentially Treatable Neurodegenerative Brainstem Disorder [acikerisim.ozal.edu.tr]
Technical Support Center: Interpreting Unexpected Results with AMPD2 Inhibitor 1
Welcome to the technical support center for AMPD2 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
FAQs and Troubleshooting Guides
This section provides answers to frequently asked questions and troubleshooting guides for common and unexpected results observed when using this compound. The guidance is based on the known function of AMPD2 and data from studies involving AMPD2 deficiency and closely related inhibitors.
Q1: I've treated my cells with this compound, but I don't see the expected increase in the AMP/ATP ratio. What could be the reason?
A1: Several factors could contribute to this observation. Here is a troubleshooting guide to help you pinpoint the issue:
-
Inhibitor Activity and Stability:
-
Improper Storage: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1][2]. Ensure the inhibitor has been stored correctly to maintain its activity.
-
Degradation in Culture Media: The stability of the inhibitor in your specific cell culture media and conditions should be considered. It is recommended to prepare fresh working solutions for each experiment[1].
-
-
Cellular Factors:
-
Low AMPD2 Expression: The cell line you are using may have low endogenous expression of AMPD2. Verify the expression level of AMPD2 in your cells using Western blot or qRT-PCR.
-
Cellular Permeability: The inhibitor may not be efficiently penetrating the cell membrane. Consider optimizing the inhibitor concentration and incubation time.
-
Compensatory Mechanisms: Cells may activate compensatory pathways to maintain energy homeostasis, masking the immediate effects of AMPD2 inhibition.
-
-
Experimental Procedure:
-
Incorrect Concentration: Ensure you are using the recommended concentration range for the inhibitor. A dose-response experiment is crucial to determine the optimal concentration for your cell type.
-
Timing of Measurement: The increase in the AMP/ATP ratio might be transient. Perform a time-course experiment to identify the optimal time point for measuring nucleotide levels after inhibitor treatment.
-
Q2: After treating my cells with this compound, I observe a significant decrease in cell viability. Is this expected?
A2: A decrease in cell viability is a potential, though not always expected, outcome of AMPD2 inhibition, particularly in cells that are highly dependent on purine metabolism for energy and proliferation. Here's a breakdown of possible causes and what to investigate:
-
GTP Depletion and Impaired Protein Synthesis: AMPD2 inhibition can lead to a depletion of the guanosine triphosphate (GTP) pool, which is crucial for protein synthesis[3][4][5]. A severe reduction in GTP can halt protein production and lead to cell death[3][4][5].
-
Cellular Stress: The accumulation of AMP and the subsequent disruption of the nucleotide pool can induce cellular stress.
-
Off-Target Effects: While information on the specific off-target effects of this compound is limited, the possibility of the inhibitor affecting other cellular targets cannot be ruled out. The chemical class of a related compound, AMPD2 inhibitor 2 (3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides), has been studied, but a specific off-target profile is not publicly available[3][4][6].
Troubleshooting Steps:
-
Confirm GTP Depletion: Measure intracellular GTP levels using HPLC to confirm if the observed cytotoxicity correlates with a significant drop in GTP.
-
Assess Protein Synthesis: Perform a metabolic labeling assay (e.g., using ³⁵S-methionine) to determine if protein synthesis is inhibited in your cells following treatment[3].
-
Analyze Cellular Stress Markers: Use Western blotting to check for the activation of stress-related pathways (e.g., phosphorylation of eIF2α, activation of caspases).
-
Dose-Response and Time-Course Analysis: Determine the lowest effective concentration of the inhibitor that produces the desired biochemical effect (increased AMP) without causing significant cell death.
Q3: I am seeing unexpected changes in glucose and lipid metabolism in my in vivo study with this compound. Is there a precedent for this?
A3: Yes, studies on AMPD2-deficient mice have demonstrated a significant role for AMPD2 in regulating hepatic glucose and lipid metabolism[7]. Therefore, observing metabolic changes with a pharmacological inhibitor is plausible.
Expected and Unexpected Metabolic Phenotypes:
-
Improved Insulin Sensitivity and Glucose Tolerance: AMPD2 deficiency has been associated with reduced body weight, less fat accumulation, and lower blood glucose levels, along with enhanced insulin sensitivity[7].
-
Altered Lipid Profile: While showing mitigated obesity, AMPD2-deficient mice on a high-fat diet exhibited elevated levels of serum triglycerides and cholesterol[7].
-
Increased Susceptibility to Hepatic Lipid Accumulation: AMPD2-deficient mice were more prone to hepatic lipid accumulation when fasting or on a high-fat diet[7].
Investigative Steps:
-
Comprehensive Metabolic Profiling: In your in vivo studies, it is crucial to monitor a range of metabolic parameters, including blood glucose, insulin, triglycerides, and cholesterol.
-
Histological Analysis of Liver: Examine liver tissue for signs of steatosis (fatty liver).
-
Gene Expression Analysis: Use qRT-PCR to analyze the expression of key genes involved in glucose and lipid metabolism in the liver and other relevant tissues.
Quantitative Data Summary
The following tables summarize quantitative data from studies on AMPD2 deficiency, which can serve as a reference for expected changes upon pharmacological inhibition.
Table 1: Effects of AMPD2 Deficiency on Nucleotide Levels
| Parameter | Tissue/Cell Type | Change in AMPD2-deficient vs. Wild-type | Reference |
| AMP Level | Liver | Elevated | [7] |
| AMP/ATP Ratio | Liver | Unaltered | [7] |
| ATP Level | Brain (Ampd2/3 DKO) | Increased by 25% | [3][8] |
| GTP Level | Brain (Ampd2/3 DKO) | Decreased by 33% | [3][8] |
| AMPD Activity | Kidney | Decreased from 22.9 to 2.5 mIU/mg protein | [9] |
Table 2: Metabolic Phenotypes in AMPD2-Deficient Mice
| Parameter | Condition | Observation in AMPD2-deficient mice | Reference |
| Body Weight | Standard Diet | Reduced | [7] |
| Fat Accumulation | Standard Diet | Reduced | [7] |
| Blood Glucose | Standard Diet | Reduced | [7] |
| Insulin Sensitivity | Standard Diet | Enhanced | [7] |
| Serum Triglycerides | High-Fat Diet | Elevated | [7] |
| Serum Cholesterol | High-Fat Diet | Elevated | [7] |
| Proteinuria | 6 weeks old | Up to 0.6 g/dL | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding and troubleshooting your results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PlumX [plu.mx]
- 4. a-z.lu [a-z.lu]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Proteinuria in AMPD2-deficient mice [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent AMPD2 inhibition assay results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Adenosine Monophosphate Deaminase 2 (AMPD2) inhibition assays.
Understanding the AMPD2 Pathway
AMPD2 is a crucial enzyme in cellular energy metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP) as part of the purine nucleotide cycle.[1][2] This function is vital for maintaining cellular energy balance, particularly in the liver, brain, and kidneys.[1] Dysregulation of AMPD2 is associated with various metabolic and neurological disorders, making it a significant target for drug development.[3][4][5]
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. uniprot.org [uniprot.org]
- 3. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting AMPD2 inhibitor 1 protocols for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMPD2 inhibitor 1 in different cell types. The information is designed to assist in protocol optimization and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that inhibits the enzymatic activity of Adenosine Monophosphate Deaminase 2 (AMPD2). AMPD2 is a key enzyme in the purine metabolism pathway, where it catalyzes the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). By inhibiting AMPD2, this compound blocks this conversion, leading to an accumulation of AMP and a potential decrease in the downstream synthesis of guanosine triphosphate (GTP).[1][2][3][4] This can impact cellular energy homeostasis and various GTP-dependent processes.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
-
Storage of Stock Solution: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[5]
-
Handling: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the inhibitor is fully dissolved.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 10 mM. Ensure the compound is completely dissolved; gentle warming or vortexing may be necessary.
Troubleshooting Guides
Issue 1: Inhibitor precipitates in the cell culture medium.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is added to the aqueous culture medium, the inhibitor can precipitate out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[7] However, this should be tested for your specific cell line.
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions of your inhibitor in 100% DMSO before adding to the culture medium.[8]
-
Direct Dilution into Medium: Add the small volume of your DMSO stock directly to the final volume of cell culture medium with gentle mixing.[8]
-
Pre-conditioning the Medium: For particularly problematic compounds, you can try adding a volume of DMSO to the culture medium to reach the final desired concentration before adding the inhibitor stock solution.[8]
-
Visual Inspection: Always visually inspect your culture wells for any signs of precipitation after adding the inhibitor.
-
Issue 2: High levels of cell death observed at the desired inhibitor concentration.
-
Cause: The inhibitor concentration may be too high for the specific cell type, leading to cytotoxicity.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a wide range of inhibitor concentrations to determine the IC50 value for your cell line.
-
Optimize Incubation Time: A shorter incubation time may be sufficient to observe the desired effect without causing excessive cell death. Perform a time-course experiment to determine the optimal duration.
-
Check DMSO Toxicity: Run a vehicle control with the same final concentration of DMSO used in your experiment to ensure that the observed cytotoxicity is not due to the solvent.[7]
-
Issue 3: No observable effect of the inhibitor on the target cells.
-
Cause: The inhibitor concentration may be too low, the incubation time too short, or the inhibitor may not be active in your specific cell type.
-
Solution:
-
Increase Concentration and/or Incubation Time: Based on your initial pilot experiments, systematically increase the inhibitor concentration and/or the duration of treatment.
-
Confirm Target Expression: Verify that your cell line of interest expresses AMPD2 at a sufficient level. This can be done using techniques like Western blotting or qPCR.
-
Positive Control: If available, use a positive control compound known to elicit a similar biological response to validate your assay.
-
Assess Downstream Readouts: Instead of a general phenotypic endpoint, measure a more direct downstream effect of AMPD2 inhibition, such as changes in AMP or GTP levels.
-
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Determining the Optimal Concentration of this compound
This protocol uses a standard MTT assay to determine the cytotoxic effects of the inhibitor and identify a suitable concentration range for further experiments.
Materials:
-
HEK293 or HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293 or HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X working solution of this compound in complete culture medium from your 10 mM DMSO stock. Create a serial dilution to test a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final DMSO concentration as your highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X inhibitor working solutions or the vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: General Workflow for Assessing the Effect of this compound
This protocol outlines a general workflow for treating cells with the inhibitor and assessing a downstream biological effect.
Materials:
-
Target cell line (e.g., HEK293, HeLa)
-
Complete culture medium
-
This compound
-
DMSO
-
Appropriate plates or flasks for your downstream assay
-
Reagents for your specific downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qPCR)
Procedure:
-
Cell Seeding: Seed your cells at the appropriate density for your chosen assay format and allow them to attach overnight.
-
Inhibitor Treatment: Based on your cytotoxicity data, treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO) in parallel.
-
Incubation: Incubate the cells for the predetermined optimal time.
-
Downstream Analysis: Harvest the cells and proceed with your specific downstream analysis (e.g., Western blot for protein expression, metabolic assay for GTP levels, etc.).
Data Presentation
Table 1: Recommended Starting Concentrations for AMPD2 Inhibitors
| Inhibitor | Target | Reported IC50 | Recommended Starting Concentration Range (in vitro) |
| This compound | Human AMPD2 | Not Published | 0.1 µM - 10 µM (pilot study) |
| AMPD2 inhibitor 2 | Human AMPD2 | 0.1 µM[6] | 0.1 µM - 5 µM |
| Mouse AMPD2 | 0.28 µM[6] | 0.3 µM - 10 µM |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Inhibitor Precipitation | Low aqueous solubility | Minimize final DMSO concentration, make serial dilutions in DMSO, add stock directly to media with mixing.[8] |
| High Cytotoxicity | Concentration too high | Perform a dose-response curve to determine IC50, optimize incubation time, check for DMSO toxicity. |
| No Observable Effect | Concentration too low, incubation too short, low target expression | Increase concentration/incubation time, confirm AMPD2 expression, use a positive control, measure downstream readouts. |
Visualizations
Caption: The AMPD2 signaling pathway and the effect of its inhibition.
Caption: A general experimental workflow for using this compound.
References
- 1. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 Regulates GTP Synthesis and Is Mutated in a Potentially Treatable Neurodegenerative Brainstem Disorder [acikerisim.ozal.edu.tr]
- 4. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Validating AMPD2 Inhibitor 1 Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of AMPD2 inhibitor 1. Below you will find frequently asked questions (FAQs) and troubleshooting guides for key experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating the specificity of this compound?
A1: The initial and most critical step is to determine the inhibitor's potency and selectivity against the target enzyme, AMPD2, and its closely related isoforms, AMPD1 and AMPD3. This is typically achieved through in vitro biochemical assays to measure the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). An ideal inhibitor will show high potency for AMPD2 and significantly lower potency (high IC50 values) for other isoforms and unrelated enzymes.
Q2: Why is it important to test against other nucleotide-metabolizing enzymes?
Q3: My inhibitor shows good biochemical selectivity. Is that sufficient to claim specificity?
A3: While excellent biochemical selectivity is a great start, it is not sufficient. It is essential to demonstrate that the inhibitor engages with AMPD2 inside a living cell and elicits the expected biological response. Cellular target engagement assays and downstream functional assays are necessary to confirm that the inhibitor maintains its specificity in a complex cellular environment.
Q4: What is a good negative control for my experiments with this compound?
A4: An ideal negative control is a structurally similar but biologically inactive analog of your inhibitor.[2] This helps to ensure that the observed cellular effects are not due to the chemical scaffold itself or off-target effects unrelated to AMPD2 inhibition. If an inactive analog is unavailable, using cells where AMPD2 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA) is another excellent control. The inhibitor should have a minimal effect in these cells if it is truly specific to AMPD2.
Q5: How can I be sure the cellular phenotype I observe is due to on-target inhibition of AMPD2?
A5: This can be addressed by a "rescue" experiment. AMPD2 catalyzes the conversion of AMP to IMP.[3] Inhibition of AMPD2 leads to an accumulation of AMP and a depletion of downstream guanine nucleotides.[4] If the observed phenotype is due to on-target inhibition, it should be reversible by providing the cells with a downstream product of the pathway, such as guanosine, to replenish the depleted nucleotide pools.
Troubleshooting Guides
Biochemical Selectivity Assays
Issue: High variability in IC50 values between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment and always keep the enzyme stock on ice.[5] |
| Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. A small amount of DMSO can be used, but the final concentration should be consistent across all wells and kept low (typically <1%) to avoid affecting enzyme activity. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with dilutions. When possible, create a master mix for the enzyme and substrate to minimize well-to-well variability.[6] |
| Incorrect Assay Conditions | Verify that the pH, temperature, and buffer components are optimal for AMPD2 activity and are consistent in every run.[5] |
Issue: No inhibition observed, even at high concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Verify the integrity and purity of the inhibitor stock. If possible, confirm its structure and concentration using analytical methods like LC-MS or NMR. |
| Inactive Enzyme | Test the enzyme activity with a known substrate and without any inhibitor to ensure it is active. Run a positive control with a known AMPD2 inhibitor if available. |
| Assay Interference | Components in your assay buffer (e.g., certain detergents or additives) might interfere with the inhibitor's binding. Try a simpler buffer system to see if inhibition is restored. |
Cellular Target Engagement Assays (e.g., CETSA)
Issue: No thermal shift observed upon inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Target Engagement | The inhibitor may not be cell-permeable or may be actively pumped out of the cell. Increase the inhibitor concentration or incubation time. Confirm cellular uptake if possible. |
| Low Target Abundance | The target protein (AMPD2) expression level might be too low in the chosen cell line to detect a robust signal. Confirm AMPD2 expression using Western blot or qPCR. |
| Incorrect Temperature Range | The chosen temperature range may not be appropriate for detecting the thermal stabilization of AMPD2. Optimize the temperature gradient to find the optimal melting temperature of AMPD2 in your cell line.[7] |
| Lysis and Sample Handling Issues | Ensure complete cell lysis and consistent sample handling. Incomplete lysis can lead to high background and mask a potential thermal shift.[8] |
Data Presentation
Table 1: Representative Biochemical Selectivity Profile of this compound
This table shows hypothetical but plausible data for a selective AMPD2 inhibitor. A highly selective compound would exhibit a low IC50 value for AMPD2 and values at least 100-fold higher for related off-targets.
| Enzyme | IC50 (nM) | Fold Selectivity vs. AMPD2 |
| hAMPD2 | 15 | 1x |
| hAMPD1 | 2,500 | 167x |
| hAMPD3 | > 10,000 | > 667x |
| hADA | > 20,000 | > 1333x |
hAMPD2: human Adenosine Monophosphate Deaminase 2; hAMPD1: human Adenosine Monophosphate Deaminase 1; hAMPD3: human Adenosine Monophosphate Deaminase 3; hADA: human Adenosine Deaminase.
Experimental Protocols
Protocol 1: In Vitro AMPD2 Activity Assay using HPLC
This assay quantifies the enzymatic conversion of AMP to IMP, which can be separated and measured by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human AMPD2 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT
-
Substrate: Adenosine monophosphate (AMP)
-
This compound
-
Stop Solution: 1 M HCl
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in cold Assay Buffer.
-
Prepare a 2X substrate solution (AMP) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer containing a constant, low percentage of DMSO.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of the inhibitor dilutions (or vehicle control) to appropriate wells.
-
Add 25 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the 2X AMP substrate solution to each well to start the reaction. The final volume will be 100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) where the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding 10 µL of Stop Solution (1 M HCl) to each well.
-
-
HPLC Analysis:
-
Inject a portion of the reaction mixture (e.g., 50 µL) into the HPLC system.
-
Separate AMP and the product, IMP, using an appropriate gradient on a C18 column.[9]
-
Monitor the elution of nucleotides by absorbance at 254 nm.
-
-
Data Analysis:
-
Calculate the peak areas for AMP and IMP.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding.[7][8]
Materials:
-
Cell line expressing endogenous AMPD2
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western blot reagents (SDS-PAGE gels, transfer membranes, anti-AMPD2 antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound.
-
Incubate for 1 hour at 37°C to allow for compound entry and target binding.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (containing stabilized AMPD2) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of soluble protein by Western blot using a specific anti-AMPD2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for AMPD2 at each temperature for both vehicle- and inhibitor-treated samples.
-
Plot the band intensity against temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization of AMPD2.
-
Visualizations
AMPD2 Signaling Pathway and Point of Inhibition
Caption: AMPD2 pathway showing the conversion of AMP to IMP.
Experimental Workflow for Validating Inhibitor Specificity
Caption: Workflow for validating AMPD2 inhibitor specificity.
Logical Flow for Troubleshooting a Failed Experiment
Caption: Troubleshooting logic for failed inhibitor experiments.
References
- 1. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
mitigating compensatory mechanisms to AMPD2 inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with adenosine monophosphate deaminase 2 (AMPD2) inhibitors. The information aims to help you anticipate, identify, and mitigate compensatory mechanisms that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular function of AMPD2?
A1: AMPD2 is a key enzyme in the purine nucleotide cycle. It catalyzes the irreversible deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This reaction is crucial for maintaining cellular energy balance, particularly under conditions of high metabolic stress, and for regulating the cellular pools of adenine and guanine nucleotides.[3][4]
Q2: What are the expected downstream metabolic effects of AMPD2 inhibition?
A2: Inhibition of AMPD2 blocks the conversion of AMP to IMP. This leads to two primary metabolic consequences:
-
Accumulation of Adenosine Nucleotides: Cellular levels of AMP, and consequently ADP and ATP, are expected to rise.[4]
-
Depletion of Guanine Nucleotides: The accumulated adenosine nucleotides exert feedback inhibition on the de novo purine synthesis pathway.[4][5] This blockage, combined with the inability to produce IMP from AMP, results in a significant decrease in the downstream guanine nucleotide pool, including GDP and GTP.[4][6]
Q3: Why is AMPD2 considered a therapeutic target?
A3: AMPD2's role in regulating energy and nucleotide metabolism makes it a potential target for several diseases. Inhibition of AMPD2 is being explored as a novel mechanism for treating metabolic syndrome, obesity, and diabetes by potentially activating AMP-activated protein kinase (AMPK), a key regulator of fat metabolism.[7][8][9] Additionally, high AMPD2 expression has been associated with poor outcomes in certain cancers, making it a target for anti-proliferative therapies.[10][11]
Troubleshooting Guide: Compensatory Mechanisms
Researchers may encounter unexpected results due to the cell's ability to adapt to AMPD2 inhibition. Here are some common issues and how to address them.
Issue 1: My AMPD2 inhibitor shows reduced efficacy or the cells develop resistance over time.
-
Possible Cause 1: Isoform Compensation.
-
Explanation: Mammalian cells express three AMPD isoforms (AMPD1, AMPD2, AMPD3) with tissue-specific distribution.[1] In tissues or cell lines that express other isoforms, such as AMPD3 in the brain, these enzymes may partially or fully compensate for the loss of AMPD2 activity, maintaining the conversion of AMP to IMP.[5][6]
-
Troubleshooting Steps:
-
Confirm Isoform Expression: Use qPCR or Western blot to determine the expression levels of all three AMPD isoforms in your specific cell model.
-
Use a Pan-AMPD Inhibitor: If compensation is suspected, consider using a non-isoform-selective AMPD inhibitor or co-administering isoform-specific inhibitors if available.
-
Genetic Knockdown: Utilize siRNA or CRISPR/Cas9 to knock down multiple AMPD isoforms simultaneously to confirm the phenotype is dependent on overall AMPD activity.
-
-
-
Possible Cause 2: Upregulation of the De Novo Purine Synthesis Pathway.
-
Explanation: While high adenosine levels initially suppress de novo purine synthesis, prolonged inhibition may lead to adaptive responses. One such mechanism is the formation of inosine monophosphate dehydrogenase 2 (IMPDH2) filaments. IMPDH2 is the rate-limiting enzyme for de novo GTP synthesis. Its polymerization into filaments is believed to be a compensatory mechanism to maintain GTP pools and support cell survival despite AMPD2 deficiency.[5][6]
-
Troubleshooting Steps:
-
Visualize IMPDH2: Use immunofluorescence to check for the formation of IMPDH2 filaments in your treated cells. An increase in filament-positive cells suggests this compensatory mechanism is active.
-
Co-inhibit IMPDH: To overcome this, consider co-treatment with an IMPDH inhibitor (e.g., mycophenolic acid) to block this compensatory GTP synthesis route. Monitor cell viability closely, as dual inhibition may be highly cytotoxic.
-
-
Issue 2: I observe unexpected changes in cellular energy state, such as activation of AMPK, that confound my results.
-
Possible Cause: Metabolic Reprogramming via AMPK Activation.
-
Explanation: AMPD2 inhibition leads to an increase in the cellular AMP:ATP ratio. This is a potent activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[9][12] Activated AMPK triggers a broad metabolic shift, promoting catabolic pathways (like glycolysis and fatty acid oxidation) to generate ATP while shutting down anabolic, ATP-consuming processes (like cell growth and proliferation).[13] This can mask the direct effects of AMPD2 inhibition.
-
Troubleshooting Steps:
-
Monitor AMPK Activation: Perform a Western blot to check the phosphorylation status of AMPKα (at Thr172) and its downstream target ACC. Increased phosphorylation indicates AMPK pathway activation.
-
Pharmacological or Genetic Inhibition of AMPK: To isolate the effects of AMPD2 inhibition from the broader AMPK response, use an AMPK inhibitor (e.g., Compound C) or an siRNA/CRISPR approach to deplete AMPK.
-
Supplement with Purine Precursors: An alternative strategy is to bypass the metabolic block. Supplementing the culture media with purine precursors like AICA ribonucleoside (AICAr) can help replenish the purine pool downstream of the AMPD2 block, potentially normalizing the AMP:ATP ratio and preventing AMPK activation.[4]
-
-
Data Presentation
Table 1: Expected Changes in Purine Nucleotide Levels Following AMPD2 Inhibition
| Metabolite | Expected Change | Rationale | Reference |
| AMP | ↑↑↑ (Significant Increase) | Direct substrate of AMPD2; its conversion to IMP is blocked. | [4] |
| ATP | ↑ (Moderate Increase) | Accumulation of the precursor AMP drives ATP synthesis. | [4] |
| IMP | ↓↓↓ (Significant Decrease) | Product of the AMPD2 reaction; synthesis from AMP is blocked. | [4] |
| GTP | ↓↓ (Significant Decrease) | IMP is a precursor for GTP synthesis. High adenosine levels also inhibit the de novo pathway. | [4][5][6] |
| AMP:ATP Ratio | ↑ (Increase) | The accumulation of AMP is typically more pronounced than that of ATP. | [9] |
Signaling and Workflow Diagrams
Below are diagrams illustrating the key pathways and experimental workflows discussed.
Caption: Role of AMPD2 in purine metabolism and the effect of its inhibition.
Caption: Key compensatory mechanisms activated in response to AMPD2 inhibition.
Caption: Experimental workflow for analyzing purine levels after AMPD2 inhibition.
Key Experimental Protocols
Protocol 1: Measurement of AMPD Activity in Cell Lysates
This protocol is based on a continuous spectrophotometric assay that couples the production of IMP to the IMP dehydrogenase (IMPDH) reaction, measuring the formation of NADH.[14]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4
-
AMP solution (10 mM stock)
-
NAD⁺ solution (10 mM stock)
-
Recombinant IMP Dehydrogenase (IMPDH)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
-
-
Procedure:
-
Prepare Cell Lysate: Culture and treat cells as required. Lyse cells on ice, centrifuge to pellet debris, and collect the supernatant. Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Prepare Reaction Mixture: For each well, prepare a master mix containing:
-
Assay Buffer
-
1 mM NAD⁺
-
0.5 U/mL IMPDH
-
-
Initiate Reaction:
-
Add 2-10 µg of cell lysate protein to each well of the 96-well plate.
-
Add the reaction mixture to bring the volume to 180 µL.
-
Incubate for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding 20 µL of 10 mM AMP (final concentration 1 mM).
-
-
Measure Activity: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 30-60 minutes at 37°C.
-
Calculate Activity: The rate of NADH production (increase in A340) is directly proportional to AMPD activity. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the specific activity (e.g., in nmol/min/mg protein).
-
Protocol 2: Quantification of Intracellular Purine Nucleotides by UPLC-MS/MS
This protocol provides a general framework for the targeted quantification of purine nucleotides. Specific column choices, gradient conditions, and mass spectrometer parameters must be optimized for your system.[15][16][17]
-
Materials:
-
6-well plates for cell culture
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: 80% methanol / 20% water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
UPLC-MS/MS system with a suitable column (e.g., reversed-phase ion-pairing or HILIC)
-
-
Procedure:
-
Cell Treatment: Plate cells in 6-well plates. After treatment with your AMPD2 inhibitor, aspirate the media.
-
Quenching and Extraction:
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add 1 mL of -80°C Extraction Solvent to each well.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells in the extraction solvent and transfer the entire mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the tubes thoroughly.
-
Centrifuge at max speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a small volume (e.g., 50 µL) of a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the UPLC-MS/MS system.
-
Separate metabolites using a pre-defined gradient method.
-
Detect and quantify target purines (AMP, ATP, IMP, GTP) using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode with established transitions for each compound.
-
-
Data Normalization: Quantify the absolute or relative amounts of each nucleotide by comparing to a standard curve. Normalize these values to the total protein content or cell number from a parallel well that was treated identically.
-
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. genecards.org [genecards.org]
- 3. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. IMPDH2 filaments protect from neurodegeneration in AMPD2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPD2 Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 11. Genetic Heterogeneity of Undifferentiated Pleomorphic Sarcoma: Is There Potential for Targeted Therapy? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 15. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 16. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AMPD2 Inhibitors: Spotlight on AMPD2 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in the purine salvage pathway, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This enzymatic step is vital for maintaining the cellular energy balance and regulating nucleotide pools. Dysregulation of AMPD2 activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of AMPD2 inhibitor 1 and other known AMPD2 inhibitors, offering insights into their performance based on available experimental data.
Comparative Analysis of AMPD2 Inhibitors
A direct quantitative comparison of the potency of this compound is challenging due to the limited publicly available data on its half-maximal inhibitory concentration (IC50). However, a qualitative comparison with other known AMPD2 inhibitors can be made based on their intended applications and available biochemical data.
Table 1: Comparison of AMPD2 Inhibitors
| Inhibitor | Target(s) | IC50 (hAMPD2) | IC50 (mAMPD2) | Known Applications |
| This compound | AMPD2 | Not Publicly Available | Not Publicly Available | Research on sugar, salt, and umami cravings; studies on addiction.[3] |
| AMPD2 inhibitor 2 | AMPD2 | 0.1 µM[4][5] | 0.28 µM[4][5] | Research on the physiological role of AMPD2 in mice on a high-fat diet.[4] |
| Coformycin | Adenosine Deaminase (ADA), AMPD | Potent inhibitor (specific IC50 for AMPD2 not widely reported) | - | Antineoplastic and antiviral research.[6][7] |
| EHNA hydrochloride | PDE2, Adenosine Deaminase (ADA) | Potent inhibitor of ADA (specific IC50 for AMPD2 not widely reported) | - | Research on cardiovascular diseases, inflammation, and neurological disorders.[8][9] |
This compound is primarily marketed as a tool for investigating cravings and addiction, suggesting a potential role in neurological or metabolic pathways. Its specific potency, however, remains to be publicly disclosed.
AMPD2 inhibitor 2 emerges as a potent and well-characterized alternative, with defined IC50 values for both human and murine AMPD2.[4][5] This makes it a suitable candidate for in vitro and in vivo studies requiring a quantifiable inhibition of AMPD2.
Coformycin and EHNA hydrochloride are broader-spectrum inhibitors, targeting adenosine deaminase in addition to AMPD. While they can inhibit AMPD activity, their lack of specificity for the AMPD2 isoform may lead to off-target effects in experimental systems.[6][10]
Signaling Pathway
AMPD2 plays a pivotal role in the purine salvage pathway, which is essential for nucleotide metabolism. The following diagram illustrates the position of AMPD2 within this pathway.
Caption: The role of AMPD2 in the purine salvage pathway.
Experimental Methodologies
In Vitro AMPD2 Enzyme Activity Assay (Spectrophotometric)
This protocol provides a general method for determining the enzymatic activity of AMPD2 and assessing the potency of inhibitors. The assay is based on the spectrophotometric detection of a product of a coupled enzymatic reaction.
Principle:
The activity of AMPD2 is measured by coupling the production of IMP to the reduction of NAD+ by IMP dehydrogenase (IMPDH). The resulting increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human AMPD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT
-
AMP (substrate)
-
NAD+ (cofactor for coupled reaction)
-
IMPDH (coupling enzyme)
-
AMPD2 Inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMPD2 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a solution of AMP, NAD+, and IMPDH in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions or vehicle control to the wells of the microplate.
-
Add 160 µL of the AMP/NAD+/IMPDH solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the AMPD2 enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 of an AMPD2 inhibitor.
Caption: Workflow for determining the IC50 of an AMPD2 inhibitor.
Conclusion
While this compound is presented as a valuable tool for specific areas of neurobiological and metabolic research, the lack of publicly available potency data makes direct comparisons with other inhibitors challenging. For researchers requiring a well-characterized inhibitor with known potency, AMPD2 inhibitor 2 represents a strong alternative with demonstrated high potency against both human and murine AMPD2. The choice of inhibitor will ultimately depend on the specific requirements of the experimental design, with careful consideration of the inhibitor's specificity and the availability of quantitative performance data. Further disclosure of experimental data for this compound would be beneficial to the scientific community to allow for a more comprehensive comparative assessment.
References
- 1. AMPD2 | Rupa Health [rupahealth.com]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the coformycin biosynthetic gene cluster in Streptomyces kaniharaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EHNA hydrochloride | Deaminase Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMP deaminase inhibitors. 2. Initial discovery of a non-nucleotide transition-state inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AMPD2 Inhibitor 1 and AMPD1 Selective Inhibitors for Researchers
For researchers in drug development and metabolic studies, the selective inhibition of adenosine monophosphate deaminase (AMPD) isozymes presents a promising avenue for therapeutic intervention. This guide provides a detailed comparison of AMPD2 Inhibitor 1 and available selective inhibitors of AMPD1, focusing on their performance, supporting experimental data, and relevant methodologies.
Introduction to AMPD Isozymes
Adenosine monophosphate deaminase (AMPD) is a critical enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). In mammals, three isozymes of AMPD exist, each with a distinct tissue distribution and physiological role. AMPD1 is predominantly found in skeletal muscle, where it plays a key role in energy metabolism during exercise. AMPD2 is more widely distributed, with high expression in the liver, brain, and kidneys, and is involved in maintaining cellular guanine nucleotide pools. AMPD3 is primarily expressed in erythrocytes. The differential roles of these isozymes make their selective inhibition a topic of significant research interest.
Overview of Inhibitors
This guide focuses on the comparison between this compound and selective inhibitors targeting AMPD1. While "this compound" is commercially available for research, its detailed quantitative performance data in the public domain is limited. In contrast, another potent inhibitor, "AMPD2 Inhibitor 2," has published IC50 values, providing a clearer picture of its potency. For AMPD1, the availability of highly selective small molecule inhibitors is limited, with research often relying on non-selective inhibitors or genetic knockout models.
Performance Data: A Comparative Analysis
The following table summarizes the available quantitative data for the discussed inhibitors. It is important to note the lack of publicly available IC50 data for this compound, which limits a direct quantitative comparison.
| Inhibitor | Target | Potency (IC50/Ki) | Species | Assay Type | Reference |
| AMPD2 Inhibitor 2 | AMPD2 | IC50: 0.1 µM | Human | Enzymatic | [1][2] |
| IC50: 0.28 µM | Mouse | Enzymatic | [1][2] | ||
| Compound 24b (AMPDI) | AMPD (non-selective) | Ki: 0.002 µM | Not Specified | Enzymatic | [3] |
| Compound 7j | AMPD (moderately selective for AMPDA over ADA) | Ki: 0.41 µM | Not Specified | Enzymatic | [4] |
| This compound | AMPD2 | Data not publicly available | - | - | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor performance. Below are representative protocols for key experiments.
AMPD Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of AMPD by coupling the production of IMP to the reduction of NAD+ by IMP dehydrogenase (IMPDH), which can be monitored by the change in absorbance at 340 nm.[8]
Materials:
-
Cell or tissue lysates
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT
-
AMP (substrate)
-
NAD+
-
IMPDH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a 96-well plate, add the reaction buffer, NAD+, and IMPDH to each well.
-
Add the cell or tissue lysate to the wells.
-
To initiate the reaction, add AMP to the wells. For a negative control, add a vehicle without AMP.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
The rate of increase in absorbance at 340 nm is proportional to the AMPD activity.
-
To test inhibitors, pre-incubate the lysates with various concentrations of the inhibitor before adding the substrate.
Cellular Assay for AMPD Inhibition
Cellular assays are essential to determine the effect of inhibitors in a more physiologically relevant context.[9]
Materials:
-
Cultured cells expressing the target AMPD isozyme
-
Cell culture medium and supplements
-
AMPD inhibitor
-
Assay buffer
-
Method for quantifying intracellular nucleotide levels (e.g., HPLC)
Procedure:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the AMPD inhibitor or vehicle control for a specified period.
-
Lyse the cells and extract the intracellular metabolites.
-
Analyze the levels of AMP, IMP, and other relevant nucleotides using a validated method like HPLC.
-
A successful inhibition of AMPD will result in an accumulation of AMP and a decrease in IMP levels.
Signaling Pathways and Logical Relationships
The inhibition of AMPD1 and AMPD2 impacts distinct downstream signaling pathways due to their different physiological roles.
AMPD1 Inhibition and Muscle Energy Metabolism
Inhibition of AMPD1 in skeletal muscle during exercise leads to an accumulation of AMP. This can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][10]
AMPD2 Inhibition and Purine Metabolism
AMPD2 plays a crucial role in the de novo synthesis of purine nucleotides by converting AMP to IMP, which is a precursor for both AMP and GMP. Inhibition of AMPD2 can disrupt this pathway, affecting GTP synthesis and potentially protein translation.[11][12]
Experimental Workflow for Inhibitor Characterization
A logical workflow is essential for the comprehensive characterization of novel AMPD inhibitors.
Discussion and Conclusion
The selective inhibition of AMPD isozymes holds significant therapeutic potential. While potent AMPD2 inhibitors like AMPD2 Inhibitor 2 are available with characterized potency, the landscape for highly selective AMPD1 small molecule inhibitors is less defined, with researchers often relying on less selective compounds or genetic models.
This compound is marketed for research into conditions such as cravings and addiction, suggesting a focus on its effects in the central nervous system where AMPD2 is expressed.[5][6][7] However, the lack of publicly available quantitative data on its potency and selectivity is a significant limitation for researchers aiming to conduct rigorous, reproducible studies.
In contrast, the effects of inhibiting the purine nucleotide cycle via less selective AMPD1-targeted approaches have been explored, particularly in the context of exercise physiology and metabolic diseases.[10][13] Pharmacological inhibition of AMPD in muscle can lead to increased AMP levels and subsequent AMPK activation, a pathway of great interest for treating metabolic disorders.[8][10]
For researchers, the choice between targeting AMPD1 and AMPD2 will depend on the specific biological question and therapeutic area of interest. The development and characterization of more potent and selective inhibitors for both isozymes will be crucial for advancing our understanding of their roles in health and disease and for the development of novel therapeutics. It is recommended that researchers using commercially available inhibitors, such as this compound, perform their own in-house validation to determine its potency and selectivity for their specific application.
References
- 1. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMP deaminase inhibitors. 5. Design, synthesis, and SAR of a highly potent inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP deaminase inhibitors. 2. Initial discovery of a non-nucleotide transition-state inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of pharmacological AMP deaminase inhibition and Ampd1 deletion on nucleotide levels and AMPK activation in contracting skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPD1: a novel therapeutic target for reversing insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPD2 Inhibitor 1 and Metformin: Mechanisms and Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a representative AMPD2 inhibitor (AMPD2i 1) and the widely prescribed anti-diabetic drug, metformin. The comparison focuses on their mechanisms of action, effects on glucose and lipid metabolism, and the underlying signaling pathways. While direct comparative experimental data between a specific "AMPD2 inhibitor 1" and metformin is limited in publicly available literature, this guide synthesizes findings from studies on AMPD2 knockout (A2-/-) mice and general AMPD inhibitors to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Both AMPD2 inhibition and metformin demonstrate promising effects on metabolic regulation, primarily through the suppression of hepatic gluconeogenesis. Metformin is a well-established therapeutic with a primary mechanism involving the activation of AMP-activated protein kinase (AMPK). In contrast, the metabolic benefits of AMPD2 inhibition appear to be mediated predominantly through the reduction of hepatic glucose production, with evidence suggesting a potential divergence from the AMPK-centric mechanism of metformin. This guide explores these similarities and differences, presenting available data to inform further research and development in metabolic disease therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize the key comparative aspects of this compound (based on AMPD2 knockout/inhibition studies) and metformin.
| Feature | This compound (Inferred from AMPD2-/- mice) | Metformin |
| Primary Mechanism | Inhibition of AMP deaminase 2 (AMPD2), leading to increased intracellular AMP levels and subsequent downstream effects. | Activation of AMP-activated protein kinase (AMPK) via inhibition of mitochondrial respiratory chain complex I.[1][2] |
| Effect on Hepatic Gluconeogenesis | Significant inhibition.[3] | Significant inhibition.[2][4] |
| Effect on Insulin Sensitivity | Enhanced.[1] | Enhanced.[1][4] |
| Effect on Blood Glucose | Reduced.[1] | Reduced.[5] |
| Effect on Body Weight | Reduced.[1] | Modest weight loss or no weight gain.[5] |
| Effect on Lipid Metabolism | Altered, with potential for both beneficial and adverse effects (e.g., reduced fat accumulation but elevated serum triglycerides and cholesterol in some studies).[1] | Generally favorable, with modulation of lipid metabolism through AMPK activation.[2] |
| Primary Target Organ | Liver.[1] | Liver, with significant effects also observed in the gut.[4] |
| Parameter | AMPD2-/- Mice (vs. Wild Type) | Metformin Treatment |
| Fasting Blood Glucose | Decreased[1] | Decreased[5] |
| Glucose Tolerance | Improved[3] | Improved |
| Insulin Sensitivity | Increased[1] | Increased[1] |
| Hepatic Glucose Production | Decreased[3] | Decreased[4][6] |
| AMPK Phosphorylation (Liver) | No significant change reported in some studies[3] | Increased[7] |
| Body Weight | Decreased | Modest decrease or maintenance |
| Fat Accumulation | Decreased[1] | Decreased |
Signaling Pathways and Mechanisms of Action
This compound
AMPD2 (Adenosine Monophosphate Deaminase 2) is an enzyme that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[8] By inhibiting AMPD2, the intracellular concentration of AMP increases. This elevation in AMP can, in theory, allosterically activate AMPK, a central regulator of cellular energy homeostasis. However, studies on AMPD2 knockout mice have shown improved glucose metabolism and insulin sensitivity, primarily through the suppression of hepatic gluconeogenesis, without consistently demonstrating an increase in AMPK phosphorylation.[3] This suggests that the metabolic benefits of AMPD2 inhibition may be mediated through AMPK-independent pathways, possibly through direct allosteric regulation of other enzymes by the increased AMP levels.
Metformin
Metformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[1] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[9][7] Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of hepatic gluconeogenesis and lipogenesis, and an increase in glucose uptake in peripheral tissues.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of an organism to clear a glucose load from the blood, providing an indication of insulin sensitivity and glucose metabolism.
Protocol:
-
Animal Preparation: Mice are fasted for 6 hours with free access to water.[4][10]
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein using a glucometer (Time 0).[4][10]
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal (IP) injection or oral gavage.[4]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
Objective: To assess the systemic response to insulin, providing a measure of insulin sensitivity.
Protocol:
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).[11]
-
Insulin Administration: A bolus of human regular insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.[2][12]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).[12]
-
Data Analysis: The rate of glucose disappearance from the blood is calculated. A faster rate of decline indicates greater insulin sensitivity.
Measurement of Hepatic Glucose Production (HGP)
Objective: To quantify the rate of glucose production by the liver.
Protocol (in vitro - primary hepatocytes):
-
Cell Culture: Primary hepatocytes are isolated from mice and cultured.[8][13]
-
Treatment: Hepatocytes are treated with the test compound (AMPD2 inhibitor or metformin) or vehicle control.[8]
-
Gluconeogenic Substrate Addition: The culture medium is replaced with a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).[8][13]
-
Incubation: Cells are incubated for a defined period.
-
Glucose Measurement: The concentration of glucose in the culture medium is measured.
-
Normalization: Glucose production is normalized to the total protein content of the cell lysate.[8]
Western Blot for AMPK Phosphorylation
Objective: To determine the activation state of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Protocol:
-
Sample Preparation: Liver tissue or cultured hepatocytes are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) and a primary antibody for total AMPK (t-AMPK).[14]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
Analysis: The intensity of the p-AMPK band is normalized to the intensity of the t-AMPK band to determine the relative level of AMPK activation.
Safety and Tolerability
This compound: As "this compound" is primarily a research compound, comprehensive safety and tolerability data in humans are not available. Studies in animal models would be required to establish its safety profile. Potential off-target effects and long-term consequences of AMPD2 inhibition are yet to be fully elucidated. One study on AMPD2-deficient mice reported the development of proteinuria, suggesting a potential for renal effects that would need to be carefully monitored.[15]
Metformin: Metformin has a well-established safety profile from decades of clinical use.[16]
-
Common Side Effects: The most common adverse effects are gastrointestinal, including diarrhea, nausea, and abdominal discomfort. These are often transient and can be minimized by starting with a low dose and titrating upwards.[16][17]
-
Serious Side Effects: A rare but serious side effect is lactic acidosis, which is more likely to occur in patients with severe renal or hepatic impairment.[3][17]
-
Vitamin B12 Deficiency: Long-term use of metformin can be associated with decreased vitamin B12 absorption.[17]
Conclusion and Future Directions
The comparative analysis of this compound and metformin reveals both convergent and divergent pathways in their metabolic effects. Both agents effectively reduce hepatic gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes. However, their upstream mechanisms appear to differ, with metformin acting primarily through AMPK activation and AMPD2 inhibition potentially exerting its effects through AMPK-independent mechanisms.
The development of specific and potent AMPD2 inhibitors warrants further investigation as a novel therapeutic strategy for metabolic diseases. Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and safety of specific AMPD2 inhibitors with metformin.
-
Elucidation of Mechanism: Further investigation into the precise molecular mechanisms by which AMPD2 inhibition improves metabolic parameters, including a definitive assessment of the role of AMPK.
-
Quantitative Analysis: Generation of robust quantitative data on the dose-dependent effects of AMPD2 inhibitors on various metabolic endpoints.
-
Safety Profiling: Comprehensive toxicological and long-term safety studies of AMPD2 inhibitors.
By addressing these key areas, the full therapeutic potential of AMPD2 inhibition as a standalone or combination therapy for metabolic disorders can be realized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. IP Glucose Tolerance Test in Mouse [protocols.io]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
- 6. Effects of metformin on lactate uptake and gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 9. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 13. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]
- 14. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteinuria in AMPD2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-Term Safety, Tolerability, and Weight Loss Associated With Metformin in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin for Weight Loss: Safety, Efficacy, and Guidelines [rupahealth.com]
A Head-to-Head Comparison of AMPD2 Inhibitor Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of distinct chemical scaffolds developed as inhibitors of Adenosine Monophosphate Deaminase 2 (AMPD2). As a key enzyme in purine metabolism, AMPD2 presents a promising target for therapeutic intervention in a range of disorders. This document summarizes the available quantitative data, details the experimental methodologies for inhibitor evaluation, and visualizes the enzyme's role in cellular signaling to aid researchers in their drug discovery efforts.
Quantitative Comparison of AMPD2 Inhibitor Scaffolds
The following table summarizes the inhibitory potency of representative compounds from different chemical scaffolds against AMPD2. Direct head-to-head comparisons are often limited by variations in assay conditions between studies. Therefore, it is crucial to consider the experimental details provided in the subsequent section.
| Scaffold Class | Representative Compound | Target Species | Potency (IC₅₀/Kᵢ) | Notes |
| Tetrahydroquinoxaline Carboxamides | Compound 21 | Human | 0.1 µM (IC₅₀) | A potent and selective allosteric inhibitor.[1] |
| Mouse | 0.28 µM (IC₅₀) | |||
| N3-Substituted Coformycin Aglycon Analogues | Compound 7j | Not Specified | 0.41 µM (Kᵢ) | A non-nucleotide transition-state inhibitor of AMP deaminase. Isoform selectivity for AMPD2 is not explicitly stated.[2] |
| Isoquinoline Derivatives | Cpd3 | Human | 38 nM (IC₅₀) | A cell-permeable, AMP-competitive inhibitor of AMP deaminase. Isoform specificity for AMPD2 is not explicitly stated.[3][4] |
| Rat | 27 nM (IC₅₀) | |||
| Mouse | 24 nM (IC₅₀) | |||
| Imidazo[2,1-f][5][6][7]triazinyl-benzoic Acids | Compound 36 | Plant | 300 nM (IC₅₀) | A non-ribosyl inhibitor with reported high selectivity for plant AMPD over human AMPD.[8] |
Experimental Protocols
The accurate determination of inhibitor potency is fundamental to drug discovery. Below are detailed methodologies for commonly employed AMPD2 inhibition assays.
Spectrophotometric Assay for AMPD Activity
This assay measures the activity of AMPD by monitoring the decrease in absorbance at 265 nm as AMP is converted to IMP.
Reagents and Buffers:
-
Assay Buffer: 50 mM Imidazole-HCl, pH 6.5
-
Substrate: Adenosine Monophosphate (AMP) solution in assay buffer
-
Enzyme: Purified human AMPD2
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of AMP.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with solvent only.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the purified AMPD2 enzyme.
-
Immediately monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Coupled Enzyme Spectrophotometric Assay
This method provides a continuous assay by coupling the production of IMP to a reaction that results in a change in absorbance at 340 nm.[9][10]
Principle:
AMPD2 converts AMP to IMP and ammonia. The production of IMP is coupled to the IMP dehydrogenase (IMPDH) reaction, which reduces NAD⁺ to NADH, leading to an increase in absorbance at 340 nm.[9][10]
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing KCl and other necessary co-factors.
-
Substrate: AMP
-
Coupling Enzymes: IMP Dehydrogenase (IMPDH)
-
Co-substrate: Nicotinamide adenine dinucleotide (NAD⁺)
-
Enzyme: Purified human AMPD2
-
Test Compounds: Dissolved in a suitable solvent.
Procedure:
-
Prepare a reaction mixture containing assay buffer, AMP, NAD⁺, and IMPDH.
-
Add the test compound at various concentrations to the reaction mixture, including a solvent-only control.
-
Pre-incubate the mixture at a constant temperature.
-
Initiate the reaction by adding purified AMPD2.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC₅₀ values as described in the previous method.
AMPD2 in the Purine Metabolism Pathway
AMPD2 plays a critical role in the intricate network of purine metabolism. It catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This reaction is a key control point that influences the balance between adenine and guanine nucleotide pools within the cell.[5][6][11] A deficiency in AMPD2 can lead to an accumulation of AMP and a subsequent reduction in GTP synthesis, which is essential for numerous cellular processes, including protein translation.[5][6]
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel AMPD2 inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
References
- 1. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP deaminase inhibitors. 2. Initial discovery of a non-nucleotide transition-state inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP Deaminase Inhibitor, Cpd3 - Calbiochem | 533642 [merckmillipore.com]
- 4. Cpd3 ≥98% (HPLC), AMP deaminase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Mechanism and structure based design of inhibitors of AMP and adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 10. A continuous spectrophotometric assay for monitoring adenosine 5'-monophosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPD2 Regulates GTP Synthesis and Is Mutated in a Potentially Treatable Neurodegenerative Brainstem Disorder [acikerisim.ozal.edu.tr]
Confirming On-Target Effects of AMPD2 Inhibitor 1 using siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in the validation process. This guide provides a comparative framework for confirming the on-target effects of AMPD2 inhibitor 1 by contrasting its performance with small interfering RNA (siRNA)-mediated knockdown of the AMPD2 gene.
This comparison will leverage the principle that if this compound is specific for its target, its cellular and biochemical effects should phenocopy the effects observed upon the genetic knockdown of AMPD2. This guide outlines the necessary experimental protocols, presents hypothetical comparative data, and provides visual workflows to facilitate the design and execution of these validation studies.
Comparison of Pharmacological Inhibition and Genetic Knockdown
A direct comparison between a small molecule inhibitor and siRNA-mediated knockdown provides a robust method for target validation. While the inhibitor offers a rapid and often reversible means of modulating protein function, siRNA provides a highly specific genetic approach to reduce the total protein level. Concordant results from both methodologies significantly strengthen the evidence for the inhibitor's on-target mechanism of action.
| Parameter | This compound | AMPD2 siRNA | Rationale for Comparison |
| Mechanism of Action | Pharmacological inhibition of AMPD2 enzymatic activity. | Post-transcriptional gene silencing, leading to reduced AMPD2 protein expression. | To determine if inhibiting the protein's function produces the same outcome as reducing the protein's presence. |
| Specificity | Potential for off-target effects on other proteins. | Highly specific to the AMPD2 mRNA sequence, with minimal off-target effects when properly designed. | To ascertain if the observed phenotype is a direct result of AMPD2 modulation. |
| Kinetics | Rapid onset of action, typically within minutes to hours. | Slower onset, requiring 24-72 hours for significant protein depletion. | Understanding the temporal dynamics of AMPD2 inhibition versus depletion. |
| Reversibility | Generally reversible upon washout of the compound. | Effects are transient but less readily reversible, lasting until new protein is synthesized. | To assess the therapeutic potential for acute versus sustained target modulation. |
Experimental Workflow
The following diagram outlines the general workflow for a comparative study validating this compound against AMPD2 siRNA.
Caption: Experimental workflow for comparing this compound and AMPD2 siRNA.
AMPD2 Signaling Pathway in Purine Metabolism
AMPD2 is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This reaction is crucial for maintaining the balance of adenine and guanine nucleotide pools within the cell.[2] Inhibition of AMPD2 is expected to lead to an accumulation of AMP and a reduction in IMP and downstream guanine nucleotides like GTP.[2][3]
Caption: The role of AMPD2 in the purine metabolism pathway.
Experimental Protocols
siRNA-Mediated Knockdown of AMPD2
Objective: To specifically reduce the expression of AMPD2 protein in a selected cell line.
Materials:
-
Cell line with detectable AMPD2 expression (e.g., HEK293T, HepG2)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (AMPD2-specific or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 200 µL). Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Treatment with this compound
Objective: To pharmacologically inhibit the enzymatic activity of AMPD2.
Materials:
-
This compound[6]
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
Protocol:
-
Cell Seeding: Seed cells as described in the siRNA protocol.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO). Further dilute the inhibitor in complete growth medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: 48-72 hours after cell seeding, replace the medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24 hours) before analysis. The optimal incubation time should be determined empirically.
Validation of AMPD2 Knockdown and Inhibition
A. Quantitative Real-Time PCR (qPCR) for mRNA Levels
Objective: To quantify the reduction in AMPD2 mRNA levels following siRNA treatment.
Protocol:
-
RNA Extraction: At 48 hours post-transfection, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for AMPD2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture should include cDNA, primers, and a suitable SYBR Green or TaqMan master mix.
-
Data Analysis: Calculate the relative expression of AMPD2 mRNA using the ΔΔCt method.[7]
B. Western Blot for Protein Levels
Objective: To confirm the reduction of AMPD2 protein levels after siRNA treatment.
Protocol:
-
Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for AMPD2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
C. AMPD Deaminase Activity Assay
Objective: To measure the enzymatic activity of AMPD2 following treatment with the inhibitor or siRNA.
Protocol:
-
Lysate Preparation: Prepare cell lysates as for Western blotting, but without harsh detergents if possible (refer to assay kit instructions).
-
Activity Measurement: Use a commercially available AMP Deaminase Assay Kit.[8] These kits typically measure the production of IMP or ammonia in a colorimetric or fluorometric format.[8]
-
Data Analysis: Normalize the AMPD activity to the total protein concentration of the lysate.
Comparative Data Tables (Hypothetical)
Table 1: Validation of AMPD2 Knockdown and Inhibition
| Treatment | Relative AMPD2 mRNA Level (%) | Relative AMPD2 Protein Level (%) | AMPD2 Activity (%) |
| Vehicle Control | 100 ± 8.5 | 100 ± 11.2 | 100 ± 9.8 |
| This compound (10 µM) | 98 ± 7.2 | 95 ± 10.5 | 15 ± 4.3 |
| Scrambled siRNA | 95 ± 9.1 | 97 ± 12.1 | 98 ± 10.1 |
| AMPD2 siRNA | 22 ± 5.4 | 28 ± 6.9 | 32 ± 7.5 |
Table 2: Metabolite Analysis
| Treatment | Relative AMP Level (%) | Relative IMP Level (%) | Relative GTP Level (%) |
| Vehicle Control | 100 ± 12.3 | 100 ± 15.1 | 100 ± 13.5 |
| This compound (10 µM) | 250 ± 20.4 | 45 ± 8.9 | 60 ± 10.2 |
| Scrambled siRNA | 105 ± 11.8 | 98 ± 14.2 | 102 ± 12.8 |
| AMPD2 siRNA | 230 ± 18.9 | 55 ± 9.8 | 68 ± 11.1 |
Table 3: Cellular Phenotype Assessment
| Treatment | Cell Proliferation (% of Control) | Apoptosis Rate (% of Total Cells) |
| Vehicle Control | 100 ± 10.2 | 5 ± 1.2 |
| This compound (10 µM) | 75 ± 8.5 | 15 ± 2.5 |
| Scrambled siRNA | 98 ± 9.8 | 6 ± 1.5 |
| AMPD2 siRNA | 78 ± 9.1 | 14 ± 2.1 |
Conclusion
The on-target effects of this compound can be rigorously confirmed by demonstrating that its biochemical and cellular consequences closely mimic those of AMPD2-specific siRNA. A successful validation would show that both the inhibitor and the siRNA lead to a significant decrease in AMPD2 activity, a corresponding shift in the levels of key metabolites in the purine pathway (increased AMP, decreased IMP and GTP), and a similar phenotypic outcome (e.g., reduced cell proliferation). The detailed protocols and comparative data presented in this guide provide a comprehensive framework for researchers to design and interpret experiments aimed at validating the on-target activity of novel AMPD2 inhibitors.
References
- 1. severus.dbmi.pitt.edu [severus.dbmi.pitt.edu]
- 2. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPD2 Regulates GTP Synthesis and is Mutated in a Potentially-Treatable Neurodegenerative Brainstem Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Biology Insights Validate a Novel Allosteric Mechanism for AMPD2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AMPD2 (Adenosine Monophosphate Deaminase 2) inhibitors, with a focus on the structural validation of their mechanisms of action. A detailed examination of a structurally characterized allosteric inhibitor is presented alongside other known AMPD2 modulators, offering insights for researchers in drug discovery and development.
Introduction to AMPD2 and Its Inhibition
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This function places AMPD2 at a critical juncture in regulating cellular energy homeostasis and nucleotide pools. Dysregulation of AMPD2 activity has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders, making it an attractive target for therapeutic intervention. Inhibition of AMPD2 is being explored for conditions such as sugar and salt cravings, as well as addictions.[1]
Comparative Analysis of AMPD2 Inhibitors
This section compares "AMPD2 inhibitor 1" with a structurally validated allosteric inhibitor, "AMPD2 inhibitor 2," and other relevant compounds. While structural data for this compound is not publicly available, its function as a direct AMPD2 inhibitor provides a basis for comparison against a compound with a well-defined, structurally elucidated mechanism.
Quantitative Data Summary
The following table summarizes the available quantitative data for various AMPD2 inhibitors. A direct comparison of the potency of this compound is challenging due to the lack of publicly available IC50 values.
| Inhibitor/Compound | Target(s) | IC50/Ki Value | Mechanism of Action | Structural Data (PDB ID) |
| This compound | AMPD2 | Not Publicly Available | AMPD2 Inhibitor[1] | Not Available |
| AMPD2 inhibitor 2 (compound 21) | human AMPD2 | 0.1 µM[2][3] | Allosteric Inhibitor[4] | 8HUB (with compound 8)[1][5] |
| mouse AMPD2 | 0.28 µM[2][3] | |||
| Compound 36 | plant AMPD | 300 nM | Non-ribosyl inhibitor | Modeling based on plant AMPD |
| Compound 7j | AMPDA | K(i) = 0.41 µM | Transition-state inhibitor | Not Available |
Structural Validation of an Allosteric Inhibition Mechanism
Recent structural biology studies have provided a significant breakthrough in understanding how AMPD2 can be modulated. The X-ray crystal structure of human AMPD2 in complex with compound 8, a precursor to the potent "AMPD2 inhibitor 2" (compound 21), has revealed a novel allosteric binding site.[1][4][5]
This structural data demonstrates that the inhibitor does not bind to the active site where AMP is converted to IMP. Instead, it occupies a distinct pocket on the enzyme, inducing a conformational change that alters the shape of the active site and prevents the substrate (AMP) from binding effectively.[4] This allosteric mechanism offers a promising avenue for developing highly selective inhibitors that do not compete with the endogenous substrate.
Signaling Pathway of AMPD2
The following diagram illustrates the central role of AMPD2 in the purine metabolism pathway.
Experimental Protocols
AMPD2 Enzyme Activity Assay (Spectrophotometric)
This protocol is based on a commercially available AMPD assay kit and provides a continuous, non-radioactive method for measuring AMPD activity.
Principle: The deamination of AMP to IMP by AMPD2 is coupled to the conversion of IMP to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which concurrently reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the AMPD2 activity.
Materials:
-
Recombinant human AMPD2 enzyme
-
AMPD2 inhibitor (e.g., this compound or 2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
AMP (substrate)
-
IMP Dehydrogenase (IMPDH)
-
NAD+
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, IMPDH, and NAD+.
-
Add the AMPD2 inhibitor at various concentrations to the wells of the microplate.
-
Add the recombinant AMPD2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding AMP to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography for Structural Validation
This protocol outlines the general steps for determining the crystal structure of AMPD2 in complex with an inhibitor, as informed by the experimental details for PDB entry 8HUB.[1]
Experimental Workflow:
Methodology:
-
Protein Expression and Purification: Recombinant human AMPD2 is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified AMPD2 is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: The AMPD2-inhibitor complex is subjected to extensive crystallization screening using various precipitants, buffers, and additives to obtain well-ordered crystals. For the 8HUB structure, the crystallization method used was vapor diffusion.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector. The 8HUB dataset was collected at a resolution of 3.25 Å.[1]
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known AMPD structure as a search model. The initial model is then refined against the experimental data to obtain an accurate representation of the protein-inhibitor complex. The R-work and R-free values for 8HUB were 0.258 and 0.276, respectively, indicating a good fit of the model to the data.[1]
-
Structural Analysis: The final structure is analyzed to determine the binding mode of the inhibitor, the key interactions with the protein, and any conformational changes induced upon binding.
Conclusion
The structural validation of AMPD2 inhibitor 2's allosteric mechanism marks a significant advancement in the development of targeted therapies for AMPD2-related diseases. This discovery opens up new possibilities for designing highly selective and potent inhibitors that may offer improved therapeutic profiles compared to traditional active-site inhibitors. While quantitative data for "this compound" remains elusive, the comparative framework presented here, grounded in structural biology, provides a valuable resource for researchers dedicated to modulating the activity of this key metabolic enzyme. Further investigation into the structural basis of other AMPD2 inhibitors will undoubtedly accelerate the development of novel treatments for a range of human disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C25H22N2O2 | CID 91970654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of AMPD2 Inhibitors: A Guide for Researchers
A comprehensive review of the therapeutic promise of AMPD2 inhibition and the prospective for combination therapies in oncology and metabolic diseases.
Introduction
Adenosine Monophosphate Deaminase 2 (AMPD2) has emerged as a compelling therapeutic target in a range of diseases, from metabolic disorders to cancer. As a key enzyme in the purine salvage pathway, AMPD2 controls the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This function places it at a critical juncture of cellular energy homeostasis and nucleotide metabolism. While the development of specific AMPD2 inhibitors, such as "AMPD2 inhibitor 1," is still in its nascent stages, the scientific community is keenly interested in their potential to not only act as monotherapies but also to create powerful synergistic effects when combined with other drugs.
This guide provides a thorough assessment of the current landscape of AMPD2 inhibition, focusing on the scientific rationale for its synergistic potential. Although direct, published experimental data on the synergistic effects of "this compound" or other specific AMPD2 inhibitors in combination with other drugs is not yet available in the public domain, this document will explore the theoretical underpinnings and potential applications of such combination therapies. We will delve into the mechanism of action of AMPD2, detail hypothetical experimental protocols for assessing synergy, and provide visualizations of the key pathways and experimental workflows.
The Central Role of AMPD2 in Cellular Metabolism and Disease
AMPD2 is a crucial regulator of purine nucleotide metabolism. By catalyzing the deamination of AMP to IMP, it influences the cellular energy charge and the balance of adenine and guanine nucleotide pools. Dysregulation of AMPD2 activity has been implicated in several pathological conditions:
-
Cancer: High expression of AMPD2 has been linked to poorer patient outcomes in certain cancers, such as undifferentiated pleomorphic sarcoma, potentially by promoting cell proliferation[1]. Inhibition of AMPD2 could therefore represent a novel anti-cancer strategy.
-
Metabolic Diseases: AMPD2 plays a significant role in hepatic glucose and lipid metabolism. Studies in AMPD2-deficient mice have shown reduced body weight, decreased fat accumulation, and improved insulin sensitivity, suggesting that inhibiting AMPD2 could be beneficial in treating obesity and type 2 diabetes[2].
-
Neurological Disorders: Mutations in the AMPD2 gene are associated with neurodegenerative conditions like pontocerebellar hypoplasia, highlighting its importance in neuronal function[3][4].
The multifaceted role of AMPD2 makes it an attractive target for therapeutic intervention. The development of specific inhibitors, such as the recently identified "compound 21" (referred to commercially as AMPD2 inhibitor 2), marks a significant step towards validating AMPD2 as a druggable target[3][5].
The Rationale for Synergistic Combinations with AMPD2 Inhibitors
The true therapeutic potential of AMPD2 inhibitors may lie in their ability to synergize with existing drugs. By modulating key metabolic pathways, AMPD2 inhibition could sensitize cells to the effects of other therapeutic agents.
Potential Synergy in Oncology
In cancer, combination therapies are the standard of care, aiming to target multiple pathways to overcome drug resistance and enhance efficacy. AMPD2 inhibition could potentially synergize with:
-
Chemotherapy: Many chemotherapeutic agents induce cellular stress and damage. By altering the nucleotide pool and cellular energy status, AMPD2 inhibitors could potentiate the effects of DNA-damaging agents or antimetabolites.
-
Targeted Therapies: Inhibitors of key oncogenic signaling pathways, such as those targeting receptor tyrosine kinases or cell cycle regulators, could be more effective when combined with a metabolic stressor like an AMPD2 inhibitor.
-
Immunotherapy: The tumor microenvironment is often characterized by high levels of adenosine, which is immunosuppressive. While not a direct effect, modulating purine metabolism through AMPD2 inhibition could indirectly impact the adenosine pathway, potentially enhancing the efficacy of immune checkpoint inhibitors.
Potential Synergy in Metabolic Diseases
In the context of metabolic disorders, combining an AMPD2 inhibitor with existing drugs could offer a multi-pronged approach to managing complex conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Potential combinations include:
-
Metformin: As a first-line treatment for type 2 diabetes, metformin primarily acts by activating AMP-activated protein kinase (AMPK). AMPD2 inhibition also leads to an increase in AMP levels, which can activate AMPK. A combination could therefore lead to a more robust and sustained activation of this key metabolic regulator.
-
SGLT2 Inhibitors or GLP-1 Receptor Agonists: These classes of drugs for type 2 diabetes have distinct mechanisms of action related to glucose excretion and insulin secretion. Combining them with an AMPD2 inhibitor that targets hepatic glucose and lipid metabolism could lead to additive or synergistic improvements in glycemic control and other metabolic parameters.
Visualizing the Pathways and Experimental Designs
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the AMPD2 signaling pathway, a hypothetical experimental workflow for assessing synergy, and the logical relationship of a potential synergistic interaction.
References
- 1. Compound 21, a selective agonist of angiotensin AT2 receptors, prevents endothelial inflammation and leukocyte adhesion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of glycolysis and AMPK induces synergistic breast cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Adenosine Pathway to Potentiate Cancer Immunotherapy: Potential for Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. childrenshospital.org [childrenshospital.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
comparing the in vitro and in vivo efficacy of AMPD2 inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of AMPD2 Inhibitor 2, a potent and selective inhibitor of the Adenosine Monophosphate Deaminase 2 (AMPD2) enzyme. Due to the limited availability of public data for other specific AMPD2 inhibitors, this document will focus on the known experimental data for AMPD2 Inhibitor 2 and provide context with data on a related compound, AMPD2 Inhibitor 1, where available.
Introduction to AMPD2 Inhibition
Adenosine Monophosphate Deaminase 2 (AMPD2) is a key enzyme in the purine nucleotide cycle, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). This process is crucial for maintaining cellular energy homeostasis. Inhibition of AMPD2 is a promising therapeutic strategy for a variety of conditions, including certain metabolic disorders and addictions. This guide aims to provide researchers with the necessary data to evaluate the potential of AMPD2 inhibitors for their own research and development efforts.
In Vitro Efficacy
The in vitro efficacy of an inhibitor is a primary indicator of its potency and selectivity. This is typically measured by the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
Quantitative Data
| Inhibitor | Target | IC50 (μM) |
| AMPD2 Inhibitor 2 | Human AMPD2 (hAMPD2) | 0.1 |
| Mouse AMPD2 (mAMPD2) | 0.28[1] | |
| This compound | AMPD2 | Data not available |
Table 1: In Vitro Potency of AMPD2 Inhibitors
Experimental Protocols
Determination of IC50 for AMPD2 Inhibitor 2
The IC50 values for AMPD2 Inhibitor 2 were determined using a biochemical assay that measures the enzymatic activity of AMPD2. The following is a generalized protocol based on standard enzymatic assays:
-
Enzyme and Substrate Preparation: Recombinant human and mouse AMPD2 enzymes were purified. The substrate, adenosine monophosphate (AMP), was prepared in a suitable buffer.
-
Inhibitor Preparation: AMPD2 Inhibitor 2 was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to a range of concentrations.
-
Enzymatic Reaction: The enzymatic reaction was initiated by adding the AMPD2 enzyme to a reaction mixture containing the substrate (AMP) and varying concentrations of the inhibitor. The reaction was allowed to proceed for a set period at a controlled temperature.
-
Detection of Product Formation: The rate of the enzymatic reaction was determined by measuring the formation of the product, inosine monophosphate (IMP), or the depletion of the substrate, AMP. This can be achieved using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The reaction rates at different inhibitor concentrations were plotted to generate a dose-response curve. The IC50 value was then calculated from this curve as the concentration of the inhibitor that resulted in a 50% reduction in enzyme activity.
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a living organism. These studies provide insights into the pharmacokinetics, pharmacodynamics, and overall efficacy of the compound.
Further research is required to determine the in vivo efficacy of these specific inhibitors.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The signaling pathway of AMPD2, its substrate (AMP), product (IMP), and the inhibitory action of an AMPD2 inhibitor.
Caption: A generalized experimental workflow for the evaluation of an AMPD2 inhibitor, from initial in vitro testing to in vivo efficacy studies.
Conclusion
AMPD2 Inhibitor 2 has demonstrated potent in vitro activity against both human and mouse AMPD2. While comprehensive in vivo data is not yet publicly available, its profile suggests it is a valuable tool for further research into the therapeutic potential of AMPD2 inhibition. The lack of publicly available efficacy data for this compound highlights the need for more transparent and accessible research in this area. Researchers are encouraged to use the information and protocols provided in this guide as a foundation for their own investigations into the promising field of AMPD2 inhibition.
References
Validating the Role of AMPD2 in Disease: A Comparative Guide to Inhibitor 1 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies for diseases linked to Adenosine Monophosphate Deaminase 2 (AMPD2) dysfunction. We will explore the direct inhibition of AMPD2, with a focus on the publicly available data for known inhibitors, and compare this approach to the alternative strategy of purine precursor supplementation. This document is intended to aid researchers in designing experiments to validate the role of AMPD2 in disease models and to evaluate potential therapeutic avenues.
The Critical Role of AMPD2 in Cellular Metabolism and Disease
Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in the purine nucleotide metabolic pathway, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2] This enzymatic step is vital for maintaining cellular energy homeostasis and for the synthesis of guanine nucleotides.[3][4]
Mutations that lead to a loss of AMPD2 function are associated with severe neurological disorders, including Pontocerebellar Hypoplasia Type 9 (PCH9) and Spastic Paraplegia 63 (SPG63).[1][5] The underlying pathology of these conditions is linked to a disruption of guanosine triphosphate (GTP) synthesis, which subsequently impairs the initiation of protein translation.[3][4] Furthermore, emerging evidence suggests that AMPD2 deficiency can also impact hepatic glucose and lipid metabolism.[6] Given its central role in these fundamental cellular processes, AMPD2 has emerged as a potential therapeutic target for these debilitating diseases.
Therapeutic Approaches: A Comparative Overview
Two primary strategies are being explored to counteract the effects of AMPD2 deficiency: direct enzymatic inhibition and metabolic pathway supplementation.
-
AMPD2 Inhibition: This approach involves the use of small molecule inhibitors to directly target the AMPD2 enzyme. While conceptually straightforward for gain-of-function mutations, its application in loss-of-function diseases is more nuanced and would likely be aimed at modulating related metabolic pathways. "Inhibitor 1" is a commercially available compound marketed for research into cravings and addiction, though specific efficacy data in the context of neurodegenerative diseases is not publicly available.[7][8] Recently, another compound, "AMPD2 inhibitor 2," has been described with published inhibitory concentrations.[9][10]
-
Purine Supplementation: This alternative strategy addresses the downstream metabolic consequences of AMPD2 deficiency. By providing purine precursors, such as Acadesine (AICAr), this approach aims to bypass the enzymatic block and restore the depleted GTP pools, thereby rescuing cellular functions like protein synthesis.[3][4]
Data Presentation: Performance Comparison
The following table summarizes the available quantitative data for the different therapeutic approaches. It is important to note the current lack of publicly available efficacy data for "AMPD2 inhibitor 1" in the context of AMPD2-related neurodegenerative diseases.
| Therapeutic Agent/Strategy | Target | Mechanism of Action | Efficacy Data (IC50) | Disease Relevance |
| This compound | AMPD2 | Direct enzymatic inhibition | Data not publicly available | Marketed for research in craving and addiction[7][8] |
| AMPD2 inhibitor 2 | AMPD2 | Direct enzymatic inhibition | hAMPD2: 0.1 µM, mAMPD2: 0.28 µM[9][10] | Preclinical research in metabolic disease[9] |
| Purine Precursor Supplementation (e.g., AICAr) | Purine salvage pathway | Bypasses AMPD2 deficiency to restore GTP levels | Not applicable (metabolic precursor) | Rescues cellular phenotypes in AMPD2-deficient models[3][4] |
Mandatory Visualizations
AMPD2 in the Purine Nucleotide Pathway
Caption: The role of AMPD2 in the purine synthesis pathway and points of therapeutic intervention.
Experimental Workflow for Inhibitor Validation
Caption: A generalized workflow for the validation of therapeutic strategies for AMPD2 deficiency.
Experimental Protocols
AMPD Deaminase Activity Assay
This protocol is adapted from commercially available kits and can be used to measure the enzymatic activity of AMPD2 in cell lysates.
Principle: The assay measures the deamination of AMP to IMP through a coupled enzymatic reaction that results in the production of a detectable product (e.g., NADH), which can be measured spectrophotometrically.[11]
Materials:
-
AMP Deaminase Assay Kit (commercial)
-
Cell lysis buffer
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Performance:
-
Prepare the reaction mixture according to the manufacturer's instructions, including the AMP substrate and the coupling enzyme system.
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
-
Normalize the AMPD activity to the total protein concentration in each lysate.
-
Compare the activity in treated versus untreated cells.
-
Quantification of Intracellular GTP Levels by HPLC
This protocol provides a method for the extraction and quantification of intracellular nucleotides, including GTP, from cultured cells.
Principle: Cellular nucleotides are extracted and separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by UV absorbance.
Materials:
-
HPLC system with a C18 column and UV detector
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP)
-
Mobile phase buffers
Procedure:
-
Nucleotide Extraction:
-
Harvest a known number of cells and wash with cold PBS.
-
Lyse the cells by adding ice-cold 0.4 M PCA.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant by adding KOH.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the nucleotide extract.
-
Run the HPLC program with a suitable gradient to separate the different nucleotides.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Generate a standard curve for each nucleotide using known concentrations.
-
Identify and quantify the GTP peak in the sample chromatograms by comparing the retention time and peak area to the GTP standard.
-
Normalize the GTP concentration to the initial cell number.
-
Assessment of Protein Synthesis by Ribosome Profiling
This protocol provides a high-level overview of ribosome profiling (Ribo-seq) to measure genome-wide protein translation.
Principle: Ribosome profiling involves the deep sequencing of ribosome-protected mRNA fragments to provide a snapshot of the actively translated regions of the transcriptome.
Materials:
-
Cycloheximide
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA extraction and library preparation kits
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with cycloheximide to arrest translating ribosomes.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
-
Ribosome Footprinting:
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation.
-
-
Library Preparation and Sequencing:
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Prepare a cDNA library from the footprints.
-
Perform deep sequencing of the cDNA library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Quantify the density of ribosome footprints on each mRNA to determine the translation rate.
-
Compare the translation profiles between different experimental conditions.
-
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo and salvage pathway of purines | PDF [slideshare.net]
- 3. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular GTP levels. [bio-protocol.org]
- 7. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 8. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
A Comparative Analysis of AMPD2 Inhibitors Across Species for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the cross-species activity of novel therapeutic agents is paramount for successful preclinical to clinical translation. This guide provides a comparative overview of available adenosine monophosphate deaminase 2 (AMPD2) inhibitors, summarizing their in vitro potency in different species and outlining standard experimental methodologies.
AMPD2 is a key enzyme in purine metabolism, and its inhibition is being explored for various therapeutic indications. Evaluating the efficacy and safety of AMPD2 inhibitors in relevant animal models is a critical step in their development. This guide aims to facilitate this process by presenting available data on the comparative activity of these inhibitors.
In Vitro Potency of AMPD2 Inhibitors: A Cross-Species Comparison
Direct comparative studies of AMPD2 inhibitors across multiple species are limited in the public domain. However, by compiling data from individual studies, we can begin to build a picture of their relative potencies. The following table summarizes the available in vitro inhibitory activity (IC50) of selected AMPD2 inhibitors against human, mouse, and rat enzymes.
| Inhibitor | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | Selectivity | Reference |
| Compound 21 | 270 - 3000[1] | Potent ex vivo activity in liver[1] | Data not available | Selective for AMPD2 | [1] |
| AMPDI | 900 - 5700 (pan-AMPD)[2] | Data not available | 500,000 (cardiomyocytes)[3] | Pan-AMPD inhibitor | [2][3] |
Note: Data is limited and derived from different experimental setups, which may affect direct comparability.
Compound 21 , a recently identified selective AMPD2 inhibitor, has shown a wide range of in vitro potency in assays using the human enzyme, with IC50 values spanning from 270 to 3000 nM[1]. While a specific IC50 value for the mouse enzyme is not provided in the available literature, it has been demonstrated to have potent inhibitory activity in ex vivo evaluations of mouse liver[1]. Data for the rat enzyme is not currently available.
AMPDI , on the other hand, is a pan-AMPD inhibitor, targeting AMPD1, AMPD2, and AMPD3 with IC50 values in the range of 0.9 to 5.7 µM for the human isoforms[2]. A significant species difference is observed with AMPDI, as it is much less effective in rat cardiomyocytes, with a reported IC50 of 0.5 mM[3]. This highlights the critical need for evaluating inhibitors in the specific species planned for in vivo studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are evaluated, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative study. Below are detailed methodologies for key experiments cited in the evaluation of AMPD2 inhibitors.
AMPD2 Enzyme Activity Assay (Spectrophotometric)
This protocol is based on a continuous spectrophotometric method that measures the production of IMP, which is then converted to xanthine monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH), with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the AMPD2 activity.
Materials:
-
Recombinant human, mouse, or rat AMPD2 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT
-
AMP (substrate) solution
-
IMPDH (coupling enzyme)
-
NAD+ solution
-
Test inhibitor compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, IMPDH, and NAD+.
-
Add the test inhibitor compound at various concentrations to the wells of the microplate.
-
Add the AMPD2 enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the AMP substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic properties of an AMPD2 inhibitor in mice or rats.
Animals:
-
Male/female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a specific age and weight range.
Procedure:
-
Dosing: Administer the test inhibitor to the animals via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical study includes a single dose administration.
-
Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the tail vein, saphenous vein, or via terminal cardiac puncture.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Analyze the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
The available data, though limited, underscores the importance of species-specific evaluation of AMPD2 inhibitors. The significant difference in potency observed for AMPDI between human and rat highlights the potential for misleading results if cross-species assumptions are made without empirical data. As more selective AMPD2 inhibitors like "compound 21" progress through preclinical development, the generation and publication of comprehensive comparative data will be crucial for the scientific community to effectively evaluate and advance these promising therapeutic candidates. Researchers are encouraged to perform head-to-head comparisons of their novel inhibitors against known standards in multiple relevant species to build a robust and translatable dataset.
References
confirming the downstream metabolic effects of AMPD2 inhibitor 1 using metabolomics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticipated metabolic consequences of inhibiting adenosine monophosphate deaminase 2 (AMPD2), with a focus on the downstream effects observable through metabolomics. As specific metabolomics data for "AMPD2 inhibitor 1" is not yet publicly available, this guide synthesizes findings from studies on AMPD2 deficiency and the inhibition of the broader AMPD family to project its likely metabolic impact.
Introduction to AMPD2 and its Metabolic Role
Adenosine monophosphate deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the conversion of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1] This process is vital for maintaining cellular energy homeostasis.[1] Dysregulation of AMPD2 has been linked to various metabolic disorders, including obesity, insulin resistance, and fatty liver disease, making it an attractive target for therapeutic intervention.[2][3] Inhibition of AMPD2 is expected to lead to an accumulation of AMP, which can, in turn, activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[2]
Expected Downstream Metabolic Effects of AMPD2 Inhibition
Based on studies involving AMPD2 deficiency and the broader understanding of AMPD function, inhibition of AMPD2 is anticipated to induce significant changes in several key metabolic pathways:
-
Purine Metabolism: The most direct effect of AMPD2 inhibition is the alteration of the purine nucleotide pool. A decrease in the conversion of AMP to IMP is expected, leading to an accumulation of AMP and a reduction in downstream purine catabolites.[4][5]
-
Energy Homeostasis: The resulting increase in the AMP/ATP ratio is a potent activator of AMPK. Activated AMPK shifts cellular metabolism from anabolic processes (energy consumption) to catabolic processes (energy production).
-
Glucose and Lipid Metabolism: AMPD2 deficiency in mice has been shown to alter hepatic glucose and lipid metabolism.[3] These mice exhibited reduced body weight, fat accumulation, and blood glucose levels, along with enhanced insulin sensitivity.[3] However, they also showed elevated levels of serum triglycerides and cholesterol.[3] Therefore, AMPD2 inhibition may have complex and tissue-specific effects on lipid profiles.
-
Guanine Nucleotide Synthesis: AMPD2 plays a role in maintaining cellular guanine nucleotide pools.[5] Its deficiency can lead to defective GTP-dependent initiation of protein translation.[5]
Comparison of AMPD2 Inhibitors
While specific metabolomics data for commercially available small molecule inhibitors of AMPD2 are scarce in published literature, several compounds are available for research purposes.
| Inhibitor | Target | IC50 | Known Metabolic Effects (from direct or related studies) |
| This compound | AMPD2 | Not publicly available | Used in research on sugar, salt, and umami cravings, as well as addictions.[6] Expected to increase AMP levels and activate AMPK, influencing glucose and lipid metabolism. |
| AMPD2 inhibitor 2 | hAMPD2, mAMPD2 | 0.1 µM (human), 0.28 µM (mouse)[7] | Investigated for its potential role in evaluating the physiological function of AMPD2 in mice on a high-fat diet.[7] Likely to produce similar downstream metabolic effects as this compound. |
| Cpd3 | AMP deaminase (human, rat, mouse) | 38 nM (human), 27 nM (rat), 24 nM (mouse)[8] | A cell-permeable, AMP-competitive inhibitor. Potentiates the increase in AMP levels and the AMP:ATP ratio during electrical stimulation in muscle, leading to AMPK phosphorylation.[8] Reduces basal IMP levels.[8] |
Experimental Protocols
Metabolomics Analysis of Cultured Cells Treated with an AMPD2 Inhibitor
This protocol provides a general workflow for investigating the downstream metabolic effects of an AMPD2 inhibitor in a cell culture model.
1. Cell Culture and Treatment:
- Culture cells (e.g., HepG2 human liver cancer cells) to ~80% confluency in appropriate media.
- Treat cells with the AMPD2 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Quenching and Metabolite Extraction:
- Aspirate the culture medium.
- Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolic activity by adding a pre-chilled extraction solvent, such as 80% methanol, to the culture plate on ice.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the lysate and incubate on ice to ensure complete protein precipitation.
- Centrifuge at high speed to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS Analysis:
- Dry the metabolite extract using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
- Centrifuge the reconstituted sample to remove any remaining particulate matter.
- Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS Analysis:
- Perform chromatographic separation using a column appropriate for polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).
- Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to achieve broad metabolite coverage.
5. Data Analysis:
- Process the raw LC-MS data using appropriate software for peak picking, alignment, and normalization.
- Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by the AMPD2 inhibitor treatment.
- Utilize pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify the metabolic pathways most affected by the inhibitor.
Visualizations
Signaling Pathway of AMPD2 Inhibition
Caption: The inhibitory effect of this compound on the AMPD2 enzyme and its downstream signaling cascade.
Experimental Workflow for Metabolomics
Caption: A typical experimental workflow for a cell-based metabolomics study of an AMPD2 inhibitor.
Logical Relationship of AMPD2 Inhibition and Metabolic Outcomes
Caption: The logical progression from AMPD2 inhibition to a systemic metabolic shift.
References
- 1. AMP deaminase 2 - Wikipedia [en.wikipedia.org]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. AMPD2 plays important roles in regulating hepatic glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP deamination is sufficient to replicate an atrophy-like metabolic phenotype in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPD2 regulates GTP synthesis and is mutated in a potentially treatable neurodegenerative brainstem disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cpd3 ≥98% (HPLC), AMP deaminase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of AMPD2 Inhibitor 1: A Procedural Guide
For researchers and scientists working with AMPD2 inhibitor 1, a compound utilized in studies of metabolic cravings and addictions, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] In the absence of specific disposal mandates from the manufacturer, a comprehensive approach based on established chemical waste management principles is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to its safe management. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C25H22N2O2 | PubChem[3] |
| Molecular Weight | 382.5 g/mol | PubChem[3] |
| CAS Number | 2139356-35-5 | MedchemExpress, GlpBio[1][2] |
| Solubility | DMSO: 30 mg/mL (78.44 mM) | TargetMol[4] |
| Storage (Powder) | -20°C for 3 years | TargetMol[4] |
| Storage (In solvent) | -80°C for 1 year | TargetMol[4] |
Experimental Protocols: Safe Disposal Procedures
The following protocols are derived from general best practices for chemical waste disposal in a laboratory setting.[5][6][7][8][9] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
1. Unused or Expired Compound (Solid Form):
-
Do not dispose of the solid compound in the regular trash or down the drain.[6][7]
-
Containerize: Ensure the compound is in its original, clearly labeled container or a compatible, sealed waste container. The container must be in good condition with a tightly fitting cap.[9]
-
Labeling: If not in the original container, create a hazardous waste label that includes:
-
The full chemical name: "this compound"
-
CAS Number: "2139356-35-5"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The principal investigator's name and laboratory contact information.[6]
-
-
Segregation: Store the container with other solid chemical waste, segregated by compatibility. Avoid storing with incompatible materials such as strong oxidizing agents.[6][9]
-
Disposal Request: Arrange for pickup through your institution's EHS or hazardous waste disposal program.[5][6]
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be considered hazardous waste.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Empty containers that held the pure compound should be triple rinsed with a suitable solvent (such as ethanol or acetone).[5]
-
The first rinseate is considered hazardous and must be collected for disposal as liquid chemical waste.[7]
-
Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying, and with all labels defaced or removed, the glassware can typically be disposed of in a designated glass disposal box.[7]
-
3. Solutions of this compound (e.g., in DMSO):
-
Do not dispose of solutions down the drain.[5]
-
Collection: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Labeling: Affix a hazardous waste label to the container with the following information:
-
The full names of all chemical constituents (e.g., "this compound," "Dimethyl Sulfoxide").
-
The approximate concentration or percentage of each component.
-
The words "Hazardous Waste."[6]
-
-
Segregation: Store the liquid waste container in a designated secondary containment bin to prevent spills.[7] Segregate from incompatible waste streams, such as aqueous solutions or strong acids. Halogenated and non-halogenated solvent wastes should generally be kept separate.[9]
-
Disposal: When the container is full (typically around 90% capacity to prevent splashing), arrange for pickup by your institution's EHS department.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C25H22N2O2 | CID 91970654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|T10308|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling AMPD2 inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of AMPD2 inhibitor 1, a potent research compound. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research. As a novel compound, this compound should be handled with the utmost care, assuming unknown toxicity.
Personal Protective Equipment (PPE)
Given the potential hazards of a novel small molecule inhibitor, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses with side shields are insufficient. Goggles are required to protect against splashes, and a face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Gowns should be changed every 2-3 hours or immediately upon contamination. Lab coats should be buttoned completely. |
| Respiratory Protection | An N95 surgical respirator mask is required when handling the powdered form of the compound. | The mask must be properly fit-tested to the individual. A standard surgical mask is not sufficient for respiratory protection from fine powders. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Two pairs of shoe covers should be worn when working with the compound, with the second pair being donned before entering the designated compounding area and removed upon exiting. |
Operational Plan: From Receipt to Use
A structured workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its application in a typical in vitro experiment.
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
-
Preparation: Before handling the powdered compound, ensure all necessary PPE is correctly donned. All procedures involving the powder must be conducted in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the powder to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 382.45 g/mol ), add 261.47 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store these aliquots at -80°C for long-term stability (up to 6 months).[1] For short-term storage, -20°C is acceptable for up to one month.[1]
Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: In a sterile environment (e.g., a biosafety cabinet), dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. To minimize DMSO toxicity to cells, the final concentration of DMSO in the culture medium should be less than 0.5%.
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to the cell culture.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Powdered Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. |
| Contaminated Solvents (e.g., DMSO stock solution) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for sharps or solid waste, as appropriate. |
| Contaminated PPE (gloves, gown, shoe covers) | Place in a sealed bag and dispose of as hazardous waste. |
| Cell Culture Media Containing the Inhibitor | Aspirate into a flask containing a suitable deactivating agent (e.g., 10% bleach) and allow to sit for at least 30 minutes before disposal down the sanitary sewer, in accordance with institutional guidelines. |
Signaling Pathway and Logical Relationships
AMPD2 is a key enzyme in the purine nucleotide metabolism pathway. Understanding its function provides context for the inhibitor's mechanism of action and potential biological effects.
The following diagram illustrates the logical relationship for responding to an accidental exposure.
By implementing these safety and handling procedures, researchers can minimize risks and create a secure environment for the investigation of this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
